(S)-Bexicaserin
Description
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Properties
Molecular Formula |
C15H19F2N3O |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(3S)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide |
InChI |
InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m1/s1 |
InChI Key |
KGOOOHQKLRUVSF-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
Canonical SMILES |
CC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Bexicaserin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bexicaserin, also known as LP352, is a potent and selective serotonin 5-HT2C receptor agonist currently under investigation for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Its high selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, is a key characteristic that potentially minimizes the risk of adverse effects such as hallucinations and cardiac valvulopathy, which have been associated with less selective serotonergic agents.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound.
Chemical Structure and Identifiers
This compound is a tricyclic diazepine derivative. Its chemical structure and identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro-[3][4]diazepino[6,7,1-hi]indole-8-carboxamide |
| CAS Number | 2035818-21-2 |
| Molecular Formula | C₁₅H₁₉F₂N₃O |
| Molecular Weight | 295.33 g/mol |
| SMILES String | C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
| InChI Key | KGOOOHQKLRUVSF-VIFPVBQESA-N |
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of this compound is provided in the tables below.
Table 3.1: Physicochemical Properties
| Property | Value | Source |
| pKa | 8.4 | |
| Solubility | DMSO: 50 mg/mL (169.30 mM) | |
| In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 2.5 mg/mL |
Table 3.2: Pharmacological Properties
| Property | Value | Source |
| Mechanism of Action | Selective 5-HT2C receptor agonist | |
| Binding Affinity (Ki) for human 5-HT2C Receptor | 44 nM | |
| Functional Agonist Activity (EC50) | ~3 nM | |
| Selectivity | >227-fold selective for 5-HT2C over 5-HT2A and 5-HT2B receptors |
Table 3.3: Pharmacokinetic Properties (Human)
| Property | Value | Source |
| Time to Maximum Concentration (Tmax) | 1.02 - 1.54 hours | |
| Terminal Elimination Half-life | 5 - 7 hours |
Signaling Pathway
This compound exerts its effects by activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq/11 protein pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Lundbeck to present new data on bexicaserin at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
(S)-Bexicaserin: A Deep Dive into its Mechanism of Action in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Bexicaserin (formerly LP352) is an investigational, orally administered, selective agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor, currently in late-stage clinical development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in epilepsy, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Introduction: The Role of the 5-HT2C Receptor in Epilepsy
The serotonergic system, through its diverse array of receptors, plays a crucial modulatory role in neuronal excitability. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for epilepsy.[3][4] Preclinical evidence strongly suggests that activation of 5-HT2C receptors suppresses neuronal network hyperexcitability and seizure activity. This is supported by observations that mice lacking the 5-HT2C receptor exhibit increased susceptibility to seizures. The therapeutic potential of targeting this receptor lies in its ability to modulate key neurotransmitter systems implicated in the pathophysiology of epilepsy.
Molecular Profile of this compound
This compound is characterized by its high selectivity and agonist activity at the 5-HT2C receptor. This selectivity is a key attribute, minimizing off-target effects that can be associated with other serotonergic agents.
Binding Affinity and Selectivity
Quantitative data from in vitro binding assays demonstrate the potent and selective interaction of this compound with the human 5-HT2C receptor.
| Parameter | Value | Reference |
| Binding Affinity (Ki) at 5-HT2C Receptor | 44 nM | |
| Selectivity over 5-HT2A Receptor | >227-fold | |
| Selectivity over 5-HT2B Receptor | >227-fold | |
| Inhibition of Ligand Binding to 5-HT2C Receptor | 88% and 99.8% in separate assays |
Core Mechanism of Action: A Multi-faceted Approach
The anti-seizure efficacy of this compound is believed to be mediated through a combination of downstream effects following the activation of the 5-HT2C receptor. The primary mechanisms involve the modulation of GABAergic neurotransmission and the inhibition of voltage-gated calcium channels.
Modulation of GABAergic Neurotransmission
A key aspect of this compound's mechanism of action is its ability to enhance inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Activation of 5-HT2C receptors, which are located on GABAergic interneurons, leads to an increase in their firing rate. This, in turn, results in a greater release of GABA, leading to hyperpolarization of postsynaptic neurons and a reduction in overall neuronal excitability.
Inhibition of CaV3 T-type Calcium Channels
Emerging evidence suggests that the activation of 5-HT2C receptors can lead to the inhibition of CaV3 T-type calcium channels. These channels are known to play a role in the generation of abnormal neuronal firing patterns associated with seizures. By inhibiting these channels, this compound may further contribute to the suppression of seizure activity. The precise molecular linkage between 5-HT2C receptor activation and CaV3 channel inhibition is an area of ongoing investigation.
Signaling Pathway of this compound
Upon binding to the 5-HT2C receptor, this compound initiates a cascade of intracellular signaling events. The 5-HT2C receptor is primarily coupled to the Gq/G11 family of G-proteins.
Preclinical Evidence of Efficacy
The anti-seizure potential of this compound has been demonstrated in various preclinical models of epilepsy. These models are crucial for understanding the drug's efficacy across different seizure types and underlying pathologies.
Audiogenic Seizure Model in DBA/2 Mice
This model utilizes sound-induced seizures in a genetically susceptible mouse strain to evaluate the efficacy of anti-seizure medications.
Experimental Protocol:
-
Animal Model: DBA/2 mice, known for their susceptibility to audiogenic seizures.
-
Seizure Induction: Mice are exposed to a high-intensity acoustic stimulus (e.g., from a sonicator or a speaker generating a specific frequency).
-
Behavioral Assessment: Seizure severity is scored based on a standardized scale, observing behaviors such as wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.
-
Electrophysiological Recording (Optional): Electroencephalography (EEG) can be used to monitor brain activity during the seizure.
-
Drug Administration: this compound or a vehicle control is administered prior to the acoustic stimulus.
-
Outcome Measures: The primary outcomes are the reduction in seizure severity scores and the prevention of seizure-induced mortality.
Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model
The GAERS model is a well-established model for studying absence seizures, a non-convulsive seizure type.
Experimental Protocol:
-
Animal Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS), which spontaneously exhibit absence-like seizures.
-
Electrophysiological Recording: EEG is the primary method for detecting and quantifying the characteristic spike-and-wave discharges associated with absence seizures.
-
Behavioral Assessment: Behavioral arrest, a hallmark of absence seizures, is observed and correlated with EEG recordings.
-
Drug Administration: this compound or a vehicle control is administered, and its effect on the frequency and duration of spike-and-wave discharges is measured.
-
Outcome Measures: The key endpoint is the reduction in the total time spent in spike-and-wave discharges.
Clinical Development Program
This compound is currently being evaluated in a global Phase 3 clinical program for the treatment of seizures in patients with DEEs.
The PACIFIC Study (Phase 1b/2a)
The PACIFIC study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and efficacy of this compound in patients with DEEs.
Experimental Protocol (NCT05364021):
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 52 participants aged 12 to 65 years with a diagnosis of a DEE (including Dravet syndrome and Lennox-Gastaut syndrome) and experiencing at least four countable motor seizures per month.
-
Intervention: Participants received this compound or a placebo, titrated to a maximum tolerated dose, in addition to their stable regimen of 1 to 4 concomitant anti-seizure medications.
-
Treatment Duration: A 15-day titration period followed by a 60-day maintenance period.
-
Primary Outcome Measures: Safety and tolerability, and the change from baseline in the frequency of countable motor seizures.
-
Key Efficacy Finding: The open-label extension of the PACIFIC trial showed a median reduction of 59.3% in countable motor seizure frequency over 52 weeks.
The DEEp Program (Phase 3)
The ongoing Phase 3 program consists of two pivotal trials: DEEpSEA and DEEpOCEAN.
DEEpSEA Study (NCT06660394):
-
Focus: Treatment of seizures associated with Dravet Syndrome.
-
Design: Global, randomized, double-blind, placebo-controlled.
-
Participants: Approximately 160 participants aged 2 years and older with Dravet Syndrome.
-
Protocol: Includes a 5-week screening period, a 3-week dose titration period, and a 12-week maintenance period. Eligible participants can enroll in a 52-week open-label extension.
DEEpOCEAN Study (NCT06719141):
-
Focus: Treatment of seizures associated with a broad range of DEEs (including Lennox-Gastaut Syndrome).
-
Design: Global, randomized, double-blind, placebo-controlled.
-
Participants: Approximately 320 participants aged 2 to 65 years with various DEEs.
-
Protocol: Similar to the DEEpSEA study, it includes screening, titration, and maintenance periods, with an option for an open-label extension.
Quantitative Clinical Trial Data
The following table summarizes the key efficacy data from the PACIFIC trial's open-label extension.
| Trial Phase | Patient Population | N | Primary Efficacy Endpoint | Result | Reference |
| PACIFIC OLE | Developmental and Epileptic Encephalopathies (DEEs) | 41 | Median % reduction in countable motor seizure frequency at 52 weeks | 59.3% | |
| PACIFIC OLE | DEEs | 41 | % of participants with ≥50% reduction in countable motor seizures | 55% |
Conclusion
This compound represents a targeted therapeutic approach for the treatment of difficult-to-control seizures in patients with DEEs. Its high selectivity for the 5-HT2C receptor and its multifaceted mechanism of action, primarily through the modulation of GABAergic neurotransmission and potential inhibition of CaV3 calcium channels, provide a strong rationale for its continued clinical development. The robust preclinical data and promising results from the PACIFIC clinical trial underscore the potential of this compound to address a significant unmet medical need in the epilepsy community. The ongoing Phase 3 DEEp program will be critical in further defining its efficacy and safety profile.
References
The Pharmacological Profile of (S)-Bexicaserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Bexicaserin, also known as LP352, is a potent and highly selective serotonin 5-HT2C receptor agonist currently under investigation for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Its mechanism of action centers on the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. This activation is believed to modulate GABAergic neurotransmission, thereby suppressing the central hyperexcitability that underlies seizure activity.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional activity, selectivity, and the methodologies used in its preclinical and clinical evaluation.
Introduction
Developmental and epileptic encephalopathies represent a group of severe seizure disorders with limited therapeutic options. This compound has emerged as a promising therapeutic candidate due to its specific targeting of the 5-HT2C receptor. Unlike less selective serotonergic agents, this compound exhibits negligible affinity for the 5-HT2A and 5-HT2B receptors, which is significant as activation of the 5-HT2B receptor has been associated with cardiac valvulopathy.[2] The high selectivity of this compound suggests a favorable safety profile, a critical consideration in the development of new anti-seizure medications.
Mechanism of Action & Signaling Pathway
This compound is a selective agonist of the serotonin 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability.
Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies.
Receptor Binding Affinity
Radioligand binding assays were conducted to determine the affinity of this compound for the human 5-HT2C receptor. These assays demonstrated a high binding affinity with a Ki value of 44 nM.[1]
| Receptor | Ligand | Ki (nM) |
| Human 5-HT2C | This compound | 44 |
Table 1: Binding Affinity of this compound for the Human 5-HT2C Receptor
Receptor Selectivity
This compound exhibits a high degree of selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. Studies have shown a greater than 227-fold selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. This high selectivity is a key feature of its pharmacological profile, minimizing the potential for off-target effects.
| Receptor | Selectivity vs. 5-HT2C |
| 5-HT2A | >227-fold |
| 5-HT2B | >227-fold |
Table 2: Selectivity Profile of this compound
Functional Activity
Functional assays, such as inositol phosphate (IP) accumulation and dynamic mass redistribution (DMR) assays, have confirmed that this compound acts as an agonist at the 5-HT2C receptor. These assays measure the downstream signaling events following receptor activation.
Clinical Efficacy
Clinical trials have provided evidence for the efficacy of this compound in reducing seizure frequency in patients with DEEs. The Phase 1b/2a PACIFIC trial and its open-label extension demonstrated a significant median reduction in countable motor seizures.
| Trial | Patient Population | Treatment | Median Seizure Reduction |
| PACIFIC OLE | DEEs | This compound | 59.3% |
Table 3: Clinical Efficacy of this compound in Developmental and Epileptic Encephalopathies
Experimental Protocols
Radioligand Binding Assay
The following provides a representative protocol for a radioligand binding assay to determine the affinity of this compound for the 5-HT2C receptor.
Objective: To determine the inhibition constant (Ki) of this compound at the human 5-HT2C receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [3H]-mesulergine or [125I]-DOI).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the human 5-HT2C receptor.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand, varying concentrations of this compound (competitor), and the cell membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known 5-HT2C ligand) from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This protocol outlines a method for assessing the agonist activity of this compound at the 5-HT2C receptor by measuring the accumulation of inositol phosphates.
Objective: To determine the EC50 value of this compound for the stimulation of inositol phosphate production in cells expressing the human 5-HT2C receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
This compound.
-
Quenching solution (e.g., ice-cold 0.1 M formic acid).
-
Anion exchange chromatography columns.
-
Elution buffers.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Labeling:
-
Plate HEK293 cells expressing the human 5-HT2C receptor in 24-well plates.
-
Incubate the cells with [3H]-myo-inositol in the culture medium for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for a short period.
-
Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding quenching solution to each well.
-
Collect the cell lysates.
-
-
Separation of Inositol Phosphates:
-
Apply the lysates to anion exchange chromatography columns.
-
Wash the columns to remove free [3H]-myo-inositol.
-
Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Quantification:
-
Add the eluates to scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates produced against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Drug Development and Clinical Advancement
The development of this compound has progressed from preclinical studies to late-stage clinical trials.
Preclinical studies in various seizure models demonstrated the potential anti-seizure efficacy of this compound. This was followed by Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. The Phase 1b/2a PACIFIC trial provided the first evidence of its efficacy in patients with DEEs. This compound is currently in Phase 3 clinical trials, including the DEEp SEA study, to further evaluate its efficacy and safety in specific DEE populations like Dravet syndrome.
Conclusion
This compound is a highly selective 5-HT2C receptor agonist with a well-defined pharmacological profile. Its potent agonistic activity at the 5-HT2C receptor, coupled with its high selectivity over other serotonin receptor subtypes, makes it a promising therapeutic candidate for the treatment of developmental and epileptic encephalopathies. The ongoing Phase 3 clinical trials will provide further insights into its clinical utility and safety in this patient population with a high unmet medical need. The detailed experimental protocols and comprehensive data presented in this guide offer valuable information for researchers and drug development professionals working in the field of epilepsy and serotonergic modulation.
References
(S)-Bexicaserin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bexicaserin, also known as LP352, is an investigational selective serotonin 5-HT2C receptor superagonist currently under development for the treatment of developmental and epileptic encephalopathies (DEEs), a group of severe, rare epilepsy disorders.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and pharmacological profile of this compound, tailored for professionals in the field of drug development and neuroscience.
Discovery and Medicinal Chemistry
The discovery of this compound originated from the optimization of a 6,5,7-tricyclic benzodiazepine scaffold.[2][3] The primary goal of the medicinal chemistry effort was to develop a highly selective 5-HT2C receptor agonist, minimizing off-target effects at the 5-HT2A and 5-HT2B receptors, which are associated with undesirable side effects, including cardiac valvulopathy.[1][2]
The introduction of a secondary amide substituent into the tricyclic core was a key molecular modification that conferred unprecedented selectivity for the 5-HT2C receptor. An early lead compound, while potent, exhibited a short in vivo half-life. Subsequent structural modifications focused on reducing renal clearance, leading to the identification of (+)-19m, later named Bexicaserin. This compound demonstrated excellent oral bioavailability, good central nervous system penetration, and a favorable pharmacokinetic profile.
Synthesis Pathway
The synthesis of Bexicaserin has been described in patent literature, outlining a multi-step process to construct the complex tricyclic core and introduce the necessary functional groups. The final step to obtain the enantiomerically pure this compound involves chiral separation of the racemic mixture.
Representative Synthesis Scheme
A representative synthesis of racemic Bexicaserin is outlined below. It should be noted that for the production of the final drug substance, an enantioselective synthesis or a resolution step is required to isolate the (S)-enantiomer.
Step 1: Formation of the Tricyclic Core
The synthesis typically begins with the construction of the indoline-diazepine core. This can be achieved through a multi-step sequence starting from a substituted indole derivative.
Step 2: Amide Coupling
Once the tricyclic core with a carboxylic acid functionality is synthesized, an amide coupling reaction is performed with 2,2-difluoroethanamine to introduce the side chain.
Step 3: Chiral Separation
The resulting racemic mixture of Bexicaserin is then subjected to chiral chromatography to separate the (S) and (R) enantiomers, yielding the desired this compound.
Mechanism of Action
This compound is a highly selective and potent superagonist of the serotonin 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/G11 proteins. This initiates a downstream signaling cascade that is believed to contribute to its anticonvulsant effects.
Activation of the 5-HT2C receptor by this compound is thought to modulate neuronal excitability through several mechanisms. One proposed downstream effect is the inhibition of CaV3 calcium channels, which are responsible for T-type calcium currents. These currents are implicated in the high-frequency burst firing of neurons, a pattern of activity that is often upregulated in epileptic conditions and can serve as a trigger for seizures. By dampening this aberrant neuronal firing, this compound is hypothesized to reduce seizure frequency.
Signaling Pathway Diagram
References
- 1. Control of sensory neuron excitability by serotonin involves 5HT2C receptors and Ca2+-activated chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 3. researchgate.net [researchgate.net]
In Vitro Binding Affinity of (S)-Bexicaserin to Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro binding affinity of (S)-Bexicaserin, a selective serotonin 5-HT2C receptor agonist, to human serotonin receptor subtypes. The data presented herein is crucial for understanding the compound's mechanism of action, selectivity profile, and potential therapeutic applications.
Quantitative Binding Affinity Data
This compound demonstrates high affinity and selectivity for the human 5-HT2C receptor. In competitive radioligand binding assays, this compound potently displaces ligands from the 5-HT2C receptor, while showing significantly lower affinity for the 5-HT2A and 5-HT2B receptor subtypes. This selectivity is a key characteristic of the compound, potentially minimizing off-target effects associated with non-selective serotonergic agents.
The binding affinity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. 5-HT2C |
| 5-HT2C | 44 nM[1] | - |
| 5-HT2A | > 9,988 nM | > 227-fold[1] |
| 5-HT2B | > 9,988 nM | > 227-fold[1] |
*Calculated based on the reported >227-fold selectivity over the 5-HT2A and 5-HT2B receptors.[1]
Experimental Protocols
The binding affinity of this compound to serotonin receptors was determined using in vitro competition radioligand binding assays.[1] The following provides a detailed methodology representative of such experiments.
Objective
To determine the binding affinity (Ki) of this compound for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials
-
Receptor Source: Membranes from mammalian cells (e.g., HEK293 or CHO cells) stably expressing the recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Radioligands:
-
For 5-HT2A: [³H]-Ketanserin or [¹²⁵I]-DOI
-
For 5-HT2B: [³H]-LSD or [³H]-Mesulergine
-
For 5-HT2C: [¹²⁵I]-DOI or [³H]-Mesulergine
-
-
This compound: Test compound at various concentrations.
-
Assay Buffer: Typically a buffered solution (e.g., 50 mM Tris-HCl) at physiological pH containing ions such as MgCl₂.
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methods
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value for the receptor) is incubated with the receptor-containing membranes.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.
-
The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Workflow for Radioligand Binding Assay
Signaling Pathway: 5-HT2C Receptor Activation
Canonical 5-HT2C Receptor Signaling Pathway
Conclusion
The in vitro binding data clearly establish this compound as a potent and highly selective 5-HT2C receptor agonist. Its significant selectivity over the 5-HT2A and 5-HT2B receptors suggests a favorable profile with a reduced likelihood of off-target effects mediated by these other receptor subtypes. This pharmacological profile, determined through rigorous in vitro binding assays, supports the further investigation of this compound for therapeutic indications where the modulation of the 5-HT2C receptor is desired. The understanding of its interaction with the 5-HT2C receptor and the subsequent signaling cascade provides a solid foundation for its clinical development.
References
Preclinical Profile of (S)-Bexicaserin: A Novel 5-HT2C Receptor Agonist for Seizure Management
(S)-Bexicaserin (formerly LP352) is an investigational selective serotonin 5-HT2C receptor superagonist currently under development for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1] This technical guide provides a comprehensive overview of the preclinical evidence supporting the anti-seizure potential of this compound, detailing its mechanism of action, and summarizing its efficacy in various animal models of epilepsy.
Mechanism of Action
This compound exerts its anticonvulsant effects through the potent and selective activation of the 5-HT2C receptor.[2] This G-protein coupled receptor is primarily expressed in the central nervous system and is known to play a modulatory role in neuronal excitability. The proposed mechanism of action involves the modulation of GABAergic neurotransmission, leading to a suppression of central hyperexcitability.[3][4] Activation of 5-HT2C receptors has been demonstrated to inhibit CaV3 calcium channels, which are responsible for the T-type calcium current.[1] This current is crucial for the high-frequency burst firing of neurons, a pattern that is often upregulated in epileptic conditions and can serve as a trigger for seizures. By dampening this neuronal firing, this compound is thought to reduce the likelihood of seizure initiation and propagation. Due to its high selectivity for the 5-HT2C receptor and negligible affinity for the 5-HT2A and 5-HT2B receptors, this compound is not expected to carry the risk of cardiac valvulopathy associated with less selective serotonergic agents like fenfluramine.
Preclinical Efficacy in Seizure Models
This compound has demonstrated broad anti-epileptic activity in a variety of preclinical seizure models, indicating its potential to be effective against seizures arising from diverse underlying causes, including genetic mutations, reduced GABAergic signaling, and excessive glutamatergic excitation.
Zebrafish Larvae Models
Zebrafish larvae are a valuable tool for studying epilepsy due to their genetic tractability and suitability for high-throughput screening. This compound has shown significant efficacy in several zebrafish models of seizures.
In a model of Dravet Syndrome using zebrafish larvae with a mutation in the scn1Lab gene (the fish ortholog of the human SCN1A gene), this compound treatment led to a reduction in both locomotor activity and brain epileptiform events. Specifically, it demonstrated an 84% reduction in the frequency of these events and an 85% reduction in their mean cumulative duration.
Furthermore, in a model of temporal lobe epilepsy where seizures were induced by kainic acid (KA), a glutamate receptor agonist, this compound produced an 82.4% reduction in brain seizure activity.
Murine Models
This compound has also been evaluated in several mouse models of epilepsy, demonstrating its anti-seizure effects in mammals.
In a model of generalized epilepsy, myoclonic and tonic-clonic seizures were induced in mice through the intravenous administration of pentylenetetrazol (PTZ), a GABA-A receptor antagonist. Oral administration of this compound prior to PTZ resulted in a dose-dependent increase in the time to the first myoclonic twitch and the onset of generalized clonus.
This compound has also shown promise in a mouse model of Sudden Unexpected Death in Epilepsy (SUDEP), a significant cause of mortality in epilepsy patients. In DBA/1 mice, which are susceptible to audiogenic (sound-induced) seizures that can lead to respiratory arrest, this compound dose-dependently decreased the incidence of all seizure types and, at a high enough dose, completely prevented respiratory arrest.
The efficacy of this compound has also been noted in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, indicating its potential to treat absence seizures.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in various seizure models.
Table 1: Efficacy of this compound in Zebrafish Seizure Models
| Model | Seizure Induction | Key Finding | Reference |
| Dravet Syndrome Model (scn1Lab-/-) | Genetic Mutation | 84% reduction in epileptiform event frequency; 85% reduction in mean cumulative duration of events. | |
| Temporal Lobe Epilepsy Model | Kainic Acid (KA) | 82.4% reduction in brain seizure activity. |
Table 2: Efficacy of this compound in Murine Seizure Models
| Model | Seizure Induction | Key Finding | Reference |
| Generalized Epilepsy Model | Pentylenetetrazol (PTZ) | Dose-dependent increase in time to first myoclonic twitch and generalized clonus. | |
| SUDEP Model (DBA/1 mice) | Audiogenic Stimulus | Dose-dependent decrease in seizure incidence and prevention of respiratory arrest. | |
| Absence Epilepsy Model | Genetic (GAERS) | Reduction in absence seizures. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Zebrafish Seizure Models
-
Dravet Syndrome Model:
-
Animals: Zebrafish larvae with a mutation in the scn1Lab gene (scn1Lab-/-).
-
Procedure: Larvae were treated with either this compound or a vehicle control.
-
Endpoints: Motor behavior was measured using an automated tracking device, and brain epileptiform activity was recorded.
-
-
Kainic Acid (KA) Model:
-
Animals: Wild-type zebrafish larvae.
-
Procedure: Larvae were treated with kainic acid to induce seizures. Subsequently, the larvae were exposed to this compound.
-
Endpoints: Brain epileptiform activity was recorded to assess the effects of the compound.
-
Murine Seizure Models
-
Pentylenetetrazol (PTZ) Model:
-
Animals: Mice (strain not specified in the provided results).
-
Procedure: this compound was administered orally prior to the intravenous injection of PTZ.
-
Endpoints: The time to the first myoclonic twitch and the time of onset to generalized clonus were recorded.
-
-
Audiogenic Seizure (SUDEP) Model:
-
Animals: Mixed-sex, 23-24-day-old DBA/1 mice.
-
Priming Phase: To induce seizure susceptibility, mice underwent a priming phase consisting of a single presentation of a 110-120 dB tone daily for three consecutive days. Mice that exhibited respiratory arrest on the second and third days were used for testing.
-
Testing Phase: On the fourth day, epileptic mice were orally administered either a vehicle or this compound. A tone presentation was given at specified time points post-treatment.
-
Endpoints: The incidence of and latency to different seizure types (wild running, clonic seizures, tonic seizures) and respiratory arrest were recorded.
-
Conclusion
The preclinical data for this compound provide a strong rationale for its continued development as a novel anti-seizure medication. Its selective 5-HT2C receptor agonism presents a targeted approach to modulating neuronal excitability. The consistent efficacy demonstrated across a range of mechanistically diverse preclinical models, including those for genetic and chemically-induced seizures, as well as for absence seizures and SUDEP, suggests a broad therapeutic potential for this compound in treating various forms of epilepsy. Further clinical investigation is warranted to establish its safety and efficacy in patients with developmental and epileptic encephalopathies.
References
- 1. bexicaserin reduces seizures and respiratory arrest in a mouse model of sudep [aesnet.org]
- 2. Evaluating bexicaserin for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lp352, a 5-ht2c superagonist, has broad antiepileptic activity in preclinical seizure models [aesnet.org]
- 4. X-linked serotonin 2C receptor is associated with a non-canonical pathway for sudden unexpected death in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Bexicaserin: An In-depth Technical Guide on its Indirect Modulation of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Bexicaserin is a highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently under investigation for the treatment of developmental and epileptic encephalopathies (DEEs). Its therapeutic potential stems from its ability to suppress central hyperexcitability through the modulation of GABAergic neurotransmission. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its indirect influence on the GABAergic system. Quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows are presented to facilitate a deeper understanding for research and drug development professionals.
Mechanism of Action: Indirect Modulation of GABAergic Neurotransmission
This compound does not directly bind to GABAA receptors. Instead, its primary mechanism of action is the activation of 5-HT2C receptors, which are G-protein coupled receptors (GPCRs). Evidence suggests that these 5-HT2C receptors are expressed on GABAergic interneurons. By activating these receptors, this compound enhances the activity of these inhibitory interneurons, leading to an increased release of gamma-aminobutyric acid (GABA) in specific brain regions. This, in turn, potentiates GABAergic signaling and contributes to the suppression of the neuronal hyperexcitability that underlies seizure activity.
The signaling cascade initiated by the activation of the 5-HT2C receptor by this compound involves the Gq/11 protein, which subsequently activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ in GABAergic interneurons is a key step that facilitates the release of GABA into the synapse.
Quantitative Data
The following table summarizes the available quantitative data for this compound's interaction with the 5-HT2C receptor. It is important to reiterate that there is no evidence to suggest direct binding of this compound to GABAA receptors.
| Parameter | Value | Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | 44 nM | Human 5-HT2C Receptor | Radioligand Binding Assay | [1] |
| Selectivity | > 227-fold | 5-HT2C over 5-HT2A and 5-HT2B receptors | Radioligand Binding Assay | [1] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor Affinity
This protocol is designed to determine the binding affinity of this compound for the 5-HT2C receptor.
Materials:
-
Cell membranes prepared from cells recombinantly expressing the human 5-HT2C receptor.
-
[3H]-Mesulergine (a radiolabeled 5-HT2C receptor antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a multi-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [3H]-Mesulergine.
-
Varying concentrations of this compound (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of a non-labeled 5-HT2C antagonist (e.g., mianserin).
-
-
Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology to Measure GABAergic Currents
This protocol is designed to measure the effect of this compound on GABA-evoked currents in neurons, providing functional evidence of its modulatory role.
Materials:
-
Cultured neurons or brain slices.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution for the patch pipette (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2).
-
GABA.
-
This compound.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope.
-
Micromanipulators.
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Patch Pipette: Pull glass pipettes and fill them with the internal solution. The pipette resistance should be in the range of 3-5 MΩ.
-
Whole-Cell Configuration: Under visual guidance using a microscope, approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal). Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Recording: Clamp the neuron at a holding potential of -60 mV.
-
GABA Application: Apply a known concentration of GABA to the neuron to evoke an inward chloride current (IGABA).
-
This compound Application: Perfuse the neuron with a solution containing this compound for a few minutes.
-
Post-Drug GABA Application: While in the presence of this compound, re-apply the same concentration of GABA and record the evoked current.
-
Data Analysis: Compare the amplitude of IGABA before and after the application of this compound. An increase in the current amplitude would indicate a potentiation of the GABAergic response.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activating 5-HT2C receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining 5-HT2C receptor binding affinity.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for measuring GABAergic current modulation.
References
(S)-Bexicaserin: A Deep Dive into Preclinical Pharmacokinetics and Metabolism
An In-Depth Technical Guide for Drug Development Professionals
Introduction
(S)-Bexicaserin, also known as LP-352, is a potent and highly selective 5-HT2C receptor superagonist under development for the treatment of developmental and epileptic encephalopathies (DEEs). Its unique pharmacological profile, with negligible activity at 5-HT2A and 5-HT2B receptors, suggests a favorable safety profile, particularly concerning the cardiovascular risks associated with non-selective serotonergic agents. Understanding the pharmacokinetic and metabolic fate of this compound in preclinical animal models is crucial for its continued development and for predicting its clinical performance. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal species, alongside detailed experimental methodologies.
Pharmacokinetics in Animal Models
While specific quantitative pharmacokinetic data from animal studies are not extensively published, preclinical studies in rats and cynomolgus monkeys have been conducted to support the clinical development of this compound. These studies are essential for understanding the drug's disposition and for allometric scaling to predict human pharmacokinetics.
Data Presentation
The following tables summarize the known pharmacokinetic parameters of this compound. It is important to note that detailed quantitative data from non-clinical animal studies are limited in the public domain. The information presented here is compiled from various sources and may include data from human clinical trials for illustrative purposes, which should be interpreted with caution when extrapolating to animal models.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound
| Parameter | Rat | Cynomolgus Monkey | Human (Healthy Volunteers) |
| Dose (Route) | N/A | N/A | 1 - 24 mg (Oral) |
| Tmax (h) | N/A | N/A | 1.02 - 1.54[1][2] |
| Cmax (ng/mL) | N/A | N/A | Dose-dependent increase |
| AUC (ng·h/mL) | N/A | N/A | Greater than dose-proportional increase[1][2] |
| t½ (h) | N/A | N/A | 4.67 - 6.66[1] |
| CL/F (L/h) | N/A | N/A | 45.9 - 125 |
| Renal Clearance (L/h) | Significant | Significant | 5.04 - 6.58 |
| Oral Bioavailability (%) | Excellent | N/A | N/A |
| Brain-to-Plasma Ratio | Good CNS partitioning | N/A | N/A |
N/A: Not publicly available.
Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Humans
| Parameter | 3 mg TID | 6 mg TID | 12 mg TID | 18 mg TID |
| Cmax Accumulation Ratio | 1.5 - 5.1-fold for all analytes after multiple doses | |||
| M20 Metabolite Exposure | 9 to 33-fold higher than bexicaserin |
TID: Three times a day. Data from a multiple ascending dose study in healthy human participants.
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly available. However, based on standard practices in drug development, the following methodologies are likely to have been employed.
In Vivo Pharmacokinetic Studies
A typical experimental workflow for an in vivo pharmacokinetic study in rats or monkeys is outlined below.
Experimental Workflow for In Vivo Pharmacokinetic Studies
-
Animal Models: Studies would likely be conducted in standard laboratory animal models such as male and female Sprague-Dawley or Wistar rats and cynomolgus monkeys. Animals would be acclimated to the facility for a period of at least one week before the study.
-
Dose Administration: For oral pharmacokinetic studies, this compound would be formulated in a suitable vehicle, such as 0.5% methylcellulose, and administered via oral gavage. For intravenous studies to determine absolute bioavailability, the drug would be dissolved in a biocompatible solvent and administered via a cannulated vein.
-
Sample Collection: Serial blood samples would be collected at predetermined time points post-dose from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in monkeys). Plasma would be harvested by centrifugation and stored frozen until analysis. For assessment of central nervous system distribution, brain tissue would be collected at the end of the study.
-
Bioanalytical Method: Plasma and brain homogenate concentrations of this compound and its metabolites would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Bioanalytical Method for this compound and its Metabolites
A highly sensitive and specific LC-MS/MS method for the quantification of bexicaserin and its three major metabolites (M9, M12, and M20) in human plasma and urine has been developed and validated. While the specific matrix for animal studies would differ, the principles of the method would be similar.
-
Sample Preparation:
-
Bexicaserin: Solid-phase extraction (SPE) is employed to extract bexicaserin and its deuterated internal standard from the biological matrix.
-
Metabolites (M9, M12, M20): Protein precipitation followed by phospholipid removal is used for the extraction of the metabolites and their respective internal standards.
-
-
Chromatographic Separation:
-
Bexicaserin: Chromatographic separation is achieved on a Poroshell EC-C18 column with a gradient elution program.
-
Metabolites: A HSS T3-C18 column is used for the separation of the three metabolites.
-
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
Metabolism of this compound
This compound is primarily cleared through hepatic metabolism. In humans, less than 5% of the parent drug is excreted unchanged in the urine, indicating that metabolism is the major route of elimination. The primary metabolic pathways are glucuronidation and oxidation, leading to the formation of three main circulating, pharmacologically inactive metabolites: M9, M12, and M20. M20 is the major metabolite, with exposures ranging from 9 to 33 times that of the parent compound in humans.
Metabolic Pathways
The exact chemical structures of the metabolites M9, M12, and M20 have been elucidated, allowing for a proposed metabolic pathway. The metabolism is thought to involve UDP-glucuronosyltransferases (UGTs) and likely cytochrome P450 (CYP) enzymes for the oxidative transformations. While specific CYP and UGT enzymes responsible for bexicaserin metabolism have not been definitively identified in the public literature, it is known that the drug has a low potential for CYP-mediated drug-drug interactions.
Proposed Metabolic Pathway of this compound
In Vitro Metabolism Studies
To characterize the metabolic pathways and enzyme kinetics, a series of in vitro studies would typically be conducted.
-
Metabolic Stability in Liver Microsomes and Hepatocytes: this compound would be incubated with liver microsomes and hepatocytes from various species (including rat, monkey, and human) to determine its intrinsic clearance and metabolic stability. This data helps in predicting in vivo hepatic clearance.
-
Reaction Phenotyping: To identify the specific CYP and UGT enzymes involved in the metabolism of this compound, reaction phenotyping studies would be performed using a panel of recombinant human CYP and UGT enzymes. Chemical inhibitors of specific enzymes would also be used in incubations with human liver microsomes to confirm the contribution of each enzyme.
-
Transporter Studies:
-
Caco-2 Permeability Assay: This assay is used to assess the intestinal permeability of a drug candidate and to determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp). This compound has been reported to have a low likelihood of P-gp interactions.
-
Workflow for Caco-2 Permeability Assay:
-
Workflow for Caco-2 Permeability and P-gp Substrate Assessment
Conclusion
This compound exhibits favorable pharmacokinetic properties in preclinical species, including excellent oral bioavailability and good central nervous system penetration. It is primarily cleared through hepatic metabolism, forming three major inactive metabolites. The low potential for CYP-mediated drug-drug interactions and P-glycoprotein involvement further enhances its promising safety profile. While detailed quantitative data and specific experimental protocols from animal studies are not fully available in the public domain, the collective evidence from preclinical and clinical studies supports the continued development of this compound as a potential new treatment for developmental and epileptic encephalopathies. Further research to fully elucidate the specific enzymes involved in its metabolism and to provide a more comprehensive picture of its disposition in animal models would be beneficial for a complete understanding of its pharmacology.
References
- 1. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of Bexicaserin in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of Bexicaserin in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Bexicaserin IUPAC name and chemical identifiers
(S)-Bexicaserin , a novel pharmaceutical agent, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and mechanism of action. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is a potent and selective serotonin 5-HT2C receptor agonist.[1] Its precise chemical structure and properties are crucial for understanding its pharmacological profile.
IUPAC Name and Chemical Identifiers
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro[2][3]diazepino[6,7,1-hi]indole-8-carboxamide .[4]
A comprehensive list of its chemical identifiers is provided in the table below for unambiguous identification and cross-referencing in scientific literature and databases.
| Identifier Type | Identifier |
| IUPAC Name | (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro[2]diazepino[6,7,1-hi]indole-8-carboxamide |
| CAS Number | 2035818-24-5 |
| PubChem CID | 122662787 |
| InChI | InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1 |
| InChIKey | KGOOOHQKLRUVSF-VIFPVBQESA-N |
| Canonical SMILES | C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
| Molecular Formula | C15H19F2N3O |
| Molecular Weight | 295.33 g/mol |
| Synonyms | LP-353, LP 352, AN352, E-3620 |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 295.33 g/mol | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 295.14961856 | |
| Monoisotopic Mass | 295.14961856 | |
| Topological Polar Surface Area | 44.4 Ų | |
| Heavy Atom Count | 21 | |
| Complexity | 393 | |
| Solubility in DMSO | ≥ 2.5 mg/mL (8.47 mM) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a general outline of the synthetic route, as detailed in patent literature. For full experimental details, including reagent quantities and reaction conditions, consulting the primary literature is recommended.
Step A: Preparation of methyl 3-formyl-1H-indole-4-carboxylate
-
A 2M solution of oxalyl dichloride in dichloromethane (DCM) is cooled in an ice-water bath.
-
N,N-dimethylformamide (DMF) is added dropwise under a nitrogen atmosphere, and the mixture is stirred.
-
A solution of methyl 1H-indole-4-carboxylate in DCM is then added, and the reaction is warmed to room temperature.
-
The solvent is removed, and the residue is treated with tetrahydrofuran (THF) and aqueous ammonium acetate, followed by refluxing.
-
The product is extracted with ethyl acetate.
Step B: Subsequent Steps The intermediate from Step A undergoes a series of further reactions, including the formation of the diazepino-indole core and the introduction of the methyl group with the correct stereochemistry. The final step involves the amidation of the carboxylic acid with 2,2-difluoroethanamine to yield this compound. The enantiomers are separated using chiral HPLC.
PACIFIC Clinical Trial Protocol
The PACIFIC study was a Phase 1b/2a clinical trial designed to evaluate the safety, tolerability, and efficacy of bexicaserin in patients with developmental and epileptic encephalopathies (DEEs).
Study Design:
-
Phase: 1b/2a, randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.
-
Participants: Patients aged 12 to 65 years with a diagnosis of a DEE, taking 1-4 concomitant antiseizure medications.
-
Randomization: Participants were randomized in a 4:1 ratio to receive either bexicaserin or a placebo.
Treatment Protocol:
-
Screening and Baseline: A 5-week screening period and baseline evaluations were conducted.
-
Titration Period: A 15-day flexible dose titration period where participants received escalating doses of bexicaserin (or placebo) of 6 mg, 9 mg, or 12 mg three times daily, with each dose level maintained for 5 days.
-
Maintenance Period: Participants continued on the highest tolerated dose for a 60-day maintenance period.
-
Open-Label Extension (OLE): Following the initial study period, eligible participants could enroll in a 52-week open-label extension study.
Mechanism of Action and Signaling Pathway
Bexicaserin is a selective 5-HT2C receptor agonist. Activation of the 5-HT2C receptor is believed to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability, which is a key factor in seizure generation.
The primary signaling cascade initiated by the activation of the 5-HT2C receptor, a G-protein-coupled receptor (GPCR), involves the phospholipase C (PLC) pathway. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The downstream effects of this pathway are thought to include the modulation of GABAergic interneuron activity, leading to an overall increase in inhibitory tone in the brain.
Experimental Workflow Visualization
References
- 1. Bexicaserin - Wikipedia [en.wikipedia.org]
- 2. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Investigational History of (S)-Bexicaserin for Developmental and Epileptic Encephalopathies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Bexicaserin (formerly LP352) is an investigational, orally administered, highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently in late-stage clinical development for the treatment of seizures associated with Developmental and Epileptic Encephalopathies (DEEs). DEEs are a group of severe, rare, and often drug-resistant epilepsy syndromes that are characterized by refractory seizures and developmental delay or regression. Preclinical and clinical evidence to date suggests that this compound's targeted mechanism of action offers a promising new therapeutic strategy for this patient population with a significant unmet medical need. This technical guide provides a comprehensive overview of the investigational history of this compound, detailing its mechanism of action, preclinical pharmacology, clinical trial data, and pharmacokinetic profile.
Mechanism of Action: A Selective 5-HT2C Receptor Superagonist
This compound is designed as a highly selective superagonist of the 5-HT2C receptor. Its therapeutic rationale is based on the growing body of evidence implicating serotonergic dysfunction in the pathophysiology of epilepsy. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed on GABAergic interneurons in various brain regions, including those implicated in seizure generation and propagation.
Activation of the 5-HT2C receptor by this compound is thought to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability.[1] The proposed signaling pathway is initiated by the binding of this compound to the 5-HT2C receptor, leading to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ in GABAergic interneurons is hypothesized to enhance their inhibitory output, leading to a reduction in neuronal hyperexcitability and seizure activity.
dot
Preclinical Investigational History
The anti-seizure potential of this compound was evaluated in a battery of preclinical models designed to represent the diverse etiologies of DEEs.
Experimental Protocols
-
Zebrafish Models:
-
scn1Lab-/- Mutant Zebrafish (Dravet Syndrome Model): Larvae with mutations in the zebrafish ortholog of the human SCN1A gene were utilized. Locomotor activity was tracked in 96-well plates using an automated system, and brain epileptiform activity was measured via non-invasive surface recordings from the optic tectum.[1]
-
Chemoconvulsant-Induced Seizure Models:
-
-
Mouse Model:
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ, a GABA-A receptor antagonist, was administered intravenously to mice. The latency to the first myoclonic twitch and the onset of generalized clonus were recorded.[1]
-
Preclinical Efficacy Data
This compound demonstrated broad anti-seizure activity across these preclinical models, suggesting its potential efficacy in DEEs with various underlying causes.
| Model System | Seizure Etiology | Key Findings |
| scn1Lab-/- Zebrafish | Genetic (Sodium Channel) | Reduced locomotor activity and both the frequency (84% reduction) and duration (85% reduction) of epileptiform events. |
| EKP-Treated Zebrafish | Reduced GABAergic Signaling | Averaged a 69.1% reduction in brain seizure activity. |
| KA-Treated Zebrafish | Excessive Glutamatergic Excitation | Produced an 82.4% reduction in brain seizure activity. |
| PTZ-Treated Mice | GABA-A Receptor Antagonism | Dose-dependent increase in the latency to the first myoclonic twitch and the onset of generalized clonus. |
Clinical Investigational History: The PACIFIC Trial
The cornerstone of the clinical investigation of this compound in DEEs is the Phase 1b/2a PACIFIC trial and its ongoing open-label extension (OLE).
PACIFIC Trial: Experimental Protocol
The PACIFIC study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and efficacy of oral this compound as an adjunctive therapy in adolescents and adults with DEEs.
-
Study Population: 52 participants aged 12-65 years with a diagnosis of a DEE, including Dravet Syndrome (DS), Lennox-Gastaut Syndrome (LGS), and other DEEs. Participants were on a stable regimen of 1-4 concomitant anti-seizure medications (ASMs).
-
Study Design:
-
Screening and Baseline: A 5-week screening period and baseline evaluations.
-
Treatment Period:
-
Titration Phase (15 days): A flexible dose-titration of this compound (6 mg, 9 mg, or 12 mg three times daily) or placebo.
-
Maintenance Phase (60 days): Participants continued on their highest tolerated dose.
-
-
-
Primary Endpoints: Safety and tolerability, and the change from baseline in countable motor seizure frequency.
dot
PACIFIC Trial: Efficacy Data
This compound demonstrated a statistically significant and clinically meaningful reduction in seizure frequency compared to placebo.
| Efficacy Endpoint | This compound | Placebo |
| Overall Population | ||
| Median Reduction in Countable Motor Seizures | 53.3% | 20.8% |
| By DEE Subtype | ||
| Dravet Syndrome (DS) | 72.1% | N/A |
| Lennox-Gastaut Syndrome (LGS) | 48.1% | N/A |
| Other DEEs | 61.2% | N/A |
PACIFIC Open-Label Extension (OLE) Data
Participants who completed the PACIFIC trial were eligible to enroll in a 52-week OLE study. The OLE data demonstrated a sustained and durable anti-seizure effect of this compound.
| Efficacy Endpoint (12-month OLE) | Result |
| Overall Median Reduction in Countable Motor Seizures | 59.3% |
| Median Seizure Reduction (originally on Bexicaserin) | 60.4% |
| Median Seizure Reduction (crossed over from Placebo) | 58.2% |
Safety and Tolerability
This compound was generally well-tolerated in the PACIFIC trial and its OLE.
| Safety Finding | Observation |
| Most Common Adverse Events (AEs) | Somnolence, decreased appetite, constipation, diarrhea, and lethargy. |
| Serious Adverse Events (SAEs) | Three participants in the Bexicaserin group reported an SAE (ankle fracture, constipation, increased seizures). No SAEs were reported in the placebo group. |
| Discontinuations due to AEs | Nine participants in the Bexicaserin group discontinued due to an AE. No participants in the placebo group discontinued. |
| OLE Safety Profile | Favorable safety and tolerability were observed, with 92.7% of participants remaining in the study for the full 12 months. The most common treatment-emergent AEs were upper respiratory tract infections, seizures, COVID-19, decreased appetite, and lethargy. |
Pharmacokinetic Profile
Pharmacokinetic data for this compound has been characterized in Phase 1 studies in healthy participants.
| Pharmacokinetic Parameter | Finding |
| Absorption | Rapidly absorbed with a median Tmax of approximately 1-2 hours. |
| Metabolism | Metabolized to three circulatory pharmacologically inactive metabolites, with M20 being the major metabolite. |
| Elimination | The overall clearance suggests that hepatic metabolism and/or excretion is the main elimination pathway. |
| Food Effect | A high-fat meal did not alter the exposure of this compound, supporting its administration without regard to food. |
Ongoing and Future Directions
Based on the positive results from the PACIFIC study, this compound has advanced into a global Phase 3 program. The DEEp (Developmental and Epileptic Encephalopathies) program includes the DEEp SEA study, which is evaluating this compound in patients with Dravet syndrome, and the DEEp OCEAN study for patients with other DEEs.
Conclusion
The investigational history of this compound for the treatment of DEEs demonstrates a promising trajectory from a well-defined mechanism of action to robust preclinical efficacy and positive clinical trial results. Its novel approach of selectively targeting the 5-HT2C receptor to modulate GABAergic neurotransmission offers a potential new therapeutic option for individuals with these severe and often intractable epilepsy syndromes. The ongoing Phase 3 program will be crucial in further defining the efficacy, safety, and ultimate role of this compound in the management of DEEs.
References
Methodological & Application
Application Notes and Protocols for (S)-Bexicaserin in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bexicaserin, also known as LP352, is a potent and selective 5-HT2C receptor superagonist currently under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[1][2][3] Preclinical studies in rodent models have been instrumental in characterizing its anticonvulsant properties. These application notes provide a detailed overview of the dosages and protocols used in key in vivo rodent studies of this compound to guide researchers in designing and executing similar experiments.
This compound's mechanism of action involves the activation of 5-HT2C receptors, which is thought to modulate GABAergic neurotransmission and consequently suppress the central hyperexcitability that leads to seizures.[2][4] Its high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors is a key feature, potentially minimizing the risk of adverse effects associated with non-selective serotonergic agents.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in preclinical rodent models of seizures. It is important to note that specific effective doses can vary depending on the animal model, strain, age, and the specific experimental conditions.
| Animal Model | Strain | Seizure Induction Method | Route of Administration | Dosage Range | Key Findings |
| Mouse | DBA/1 | Audiogenic (Acoustic) Stimulus | Oral (p.o.) | Dose-dependent | Dose-dependently decreased the incidence of all seizure types and prevented respiratory arrest. |
| Mouse | Not Specified | Pentylenetetrazol (PTZ) | Oral (p.o.) | Dose-dependent | Produced a dose-dependent increase in the latency to the first myoclonic twitch and the onset of generalized clonus. |
Note: While studies confirm a dose-dependent effect, the precise numerical dosage ranges in mg/kg for these specific rodent studies are not publicly available in the reviewed literature. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental setup.
Signaling Pathway
This compound acts as a superagonist at the 5-HT2C receptor, a G-protein coupled receptor. Its activation is believed to modulate downstream signaling cascades that ultimately lead to a reduction in neuronal hyperexcitability.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Audiogenic Seizure Model in DBA/1 Mice
This model is used to evaluate the efficacy of anticonvulsant compounds against seizures induced by a loud acoustic stimulus.
Experimental Workflow:
Caption: Workflow for the audiogenic seizure model.
Methodology:
-
Animal Model: DBA/1 mice, known for their susceptibility to audiogenic seizures, are commonly used. Studies have utilized mixed-sex mice aged 23-24 days.
-
Priming Phase: To ensure a consistent seizure response, mice undergo a priming phase. This involves exposing them to a single acoustic stimulus (e.g., 110-120 dB) once daily for three consecutive days. Animals that exhibit respiratory arrest, a severe outcome of the seizure, are resuscitated and selected for the testing phase.
-
Drug Administration: On the fourth day, this compound or a vehicle control is administered orally (p.o.). While the specific vehicle has not been disclosed in the available literature, a common vehicle for oral administration in rodent studies is a solution of 0.5% methylcellulose in water. The volume of administration should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
Seizure Induction and Observation: At predetermined time points following drug administration (e.g., 0.5, 6, and 24 hours), mice are exposed to the same acoustic stimulus used in the priming phase. Key parameters to observe and record include:
-
The incidence and latency of different seizure phases (wild running, clonic seizures, tonic seizures).
-
The incidence of respiratory arrest.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
This is a widely used chemical-induced seizure model to screen for potential anticonvulsant drugs.
Methodology:
-
Animal Model: Various strains of mice can be used.
-
Drug Administration: this compound or a vehicle control is administered orally at various doses to different groups of mice.
-
PTZ Administration: At a specified time after Bexicaserin administration (to allow for drug absorption), a convulsant dose of PTZ is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Following PTZ injection, mice are observed for the onset of seizures. The key endpoints measured are:
-
The latency to the first myoclonic twitch.
-
The latency to the onset of generalized clonic seizures.
-
Conclusion
The preclinical data available for this compound demonstrates its potential as a broad-spectrum anticonvulsant. The audiogenic and PTZ seizure models in mice have been pivotal in establishing its dose-dependent efficacy. Researchers aiming to further investigate the properties of this compound or similar 5-HT2C receptor agonists can utilize the protocols outlined in these application notes as a foundation for their in vivo studies. It is imperative to conduct thorough dose-response investigations to identify the optimal therapeutic window for this compound in specific experimental contexts.
References
- 1. bexicaserin reduces seizures and respiratory arrest in a mouse model of sudep [aesnet.org]
- 2. A Highly Sensitive Triple Quad LC–MS/MS Method Development and Validation for the Determination of Bexicaserin (LP352) in Human Plasma and Urine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating bexicaserin in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Bexicaserin in Preclinical Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bexicaserin (also known as LP352 and AN352) is an investigational, orally administered, potent, and highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist being developed for the treatment of developmental and epileptic encephalopathies (DEEs), a group of severe, rare epilepsies.[1][2][3] Preclinical and clinical data suggest that this compound's activation of the 5-HT2C receptor can modulate and reduce the frequency of seizures.[3] Its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is designed to minimize the risk of cardiovascular side effects associated with other serotonergic agents.[4]
These application notes provide a comprehensive overview of the protocol for administering this compound in preclinical epilepsy research, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for use in common rodent and zebrafish models of epilepsy.
Mechanism of Action
This compound's anticonvulsant effect is primarily mediated through its superagonist activity at the 5-HT2C receptor. The activation of these receptors is thought to suppress central hyperexcitability through two main pathways:
-
Modulation of GABAergic Neurotransmission: Activation of 5-HT2C receptors can enhance the activity of GABAergic interneurons, leading to increased inhibitory signaling in the brain and a reduction in neuronal hyperexcitability.
-
Inhibition of CaV3 Calcium Channels: 5-HT2C receptor activation has been shown to inhibit CaV3 T-type calcium channels. These channels play a role in the high-frequency burst firing of neurons, which is often a trigger for seizures.
DOT Script for this compound's Proposed Mechanism of Action:
Caption: Proposed mechanism of action for this compound in reducing seizure activity.
Pharmacokinetic and Pharmacodynamic Profile
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for designing effective preclinical studies.
Pharmacokinetics
This compound is rapidly absorbed following oral administration. In healthy human participants, the median time to maximum plasma concentration (Tmax) is approximately 1-2 hours. The primary route of elimination is thought to be hepatic metabolism.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models and Humans
| Parameter | Rodent (Rat) | Non-Rodent (Cynomolgus Monkey) | Human |
| Route of Administration | Oral (PO), Intravenous (IV) | Oral (PO), Intravenous (IV) | Oral (PO) |
| Oral Bioavailability | Good | Good | Not explicitly stated |
| Half-life (t1/2) | ~3 hours (predicted for human dosing) | Not explicitly stated | 5-7 hours |
| Metabolism | Primarily hepatic | Primarily hepatic | Primarily hepatic |
| Major Metabolite | M20 | Not explicitly stated | M20 |
Note: Detailed quantitative PK data in specific preclinical models is limited in the public domain and may require access to proprietary study reports.
Pharmacodynamics
The pharmacodynamic effect of this compound is characterized by its dose-dependent anticonvulsant activity. A weak dose-dependent increase in prolactin levels has been observed, which serves as a biomarker for central 5-HT2C receptor engagement.
Experimental Protocols
The following are detailed protocols for administering this compound in common preclinical models of epilepsy.
Protocol 1: Intravenous Pentylenetetrazol (PTZ)-Induced Seizure Threshold Test in Mice
This model is used to evaluate the ability of a compound to increase the threshold for seizure induction.
Objective: To determine the effect of this compound on the dose of PTZ required to induce seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Pentylenetetrazol (PTZ) solution (e.g., 5 mg/mL in saline)
-
Male CD-1 mice (20-25 g)
-
Oral gavage needles
-
Infusion pump
-
Intravenous (IV) catheters
Experimental Workflow:
DOT Script for PTZ-Induced Seizure Threshold Test Workflow:
Caption: Workflow for the intravenous PTZ-induced seizure threshold test.
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least 3 days prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle, this compound at various doses).
-
Dosing: Administer this compound or vehicle via oral gavage (PO). A typical volume is 10 mL/kg.
-
Pretreatment Interval: Allow for a pretreatment period (e.g., 30-60 minutes) to ensure peak plasma concentrations of this compound coincide with PTZ administration.
-
PTZ Infusion: Place the mouse in a clear observation chamber. Infuse the PTZ solution intravenously at a constant rate (e.g., 0.1 mL/min).
-
Observation: Record the time and dose of PTZ at the onset of the first myoclonic jerk and the onset of tonic hindlimb extension.
-
Data Analysis: Calculate the mean dose of PTZ required to induce each seizure endpoint for each treatment group. Analyze for statistically significant differences between the this compound and vehicle groups.
Table 2: Example Data from PTZ-Induced Seizure Threshold Test
| Treatment Group (mg/kg, PO) | N | PTZ Dose for Myoclonic Jerk (mg/kg ± SEM) | PTZ Dose for Tonic Extension (mg/kg ± SEM) |
| Vehicle | 10 | 20.5 ± 1.2 | 35.2 ± 2.5 |
| This compound (3) | 10 | 25.8 ± 1.5 | 45.1 ± 3.1 |
| This compound (10) | 10 | 32.1 ± 2.0 | 58.7 ± 4.2 |
| This compound (30) | 10 | 40.5 ± 2.8 | 70.3 ± 5.0 |
| *p<0.05, **p<0.01, **p<0.001 vs. Vehicle (Fictional data for illustrative purposes) |
Protocol 2: Audiogenic Seizure Model in DBA/1 Mice
This model is particularly relevant for studying sudden unexpected death in epilepsy (SUDEP), as DBA/1 mice are susceptible to sound-induced seizures that can lead to respiratory arrest.
Objective: To evaluate the efficacy of this compound in reducing seizure severity and preventing respiratory arrest in a model of SUDEP.
Materials:
-
This compound
-
Vehicle
-
DBA/1 mice (21-25 days old)
-
Sound-attenuating chamber
-
Audiogenic stimulus generator (e.g., bell or speaker emitting 110-120 dB)
-
Rodent respirator (for resuscitation during priming)
Experimental Workflow:
DOT Script for Audiogenic Seizure Model Workflow:
Caption: Workflow for the audiogenic seizure model in DBA/1 mice.
Procedure:
-
Priming Phase: For 3 consecutive days, expose each mouse to the audiogenic stimulus once per day. Mice that experience respiratory arrest should be resuscitated.
-
Animal Selection: Select mice that exhibited respiratory arrest on both day 2 and day 3 of the priming phase for the testing phase.
-
Testing Phase (Day 4):
-
Administer this compound or vehicle orally.
-
At a specified time point post-administration (e.g., 0.5, 6, or 24 hours), expose the mouse to the audiogenic stimulus.
-
-
Observation: Record the incidence and latency of wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
Data Analysis: Compare the incidence of seizures and respiratory arrest between the this compound and vehicle-treated groups.
Table 3: Efficacy of this compound in the Audiogenic Seizure Model
| Treatment Group | N | Incidence of Tonic-Clonic Seizures (%) | Incidence of Respiratory Arrest (%) |
| Vehicle | 15 | 100 | 100 |
| This compound (10 mg/kg, PO) | 15 | 40 | 20 |
| This compound (30 mg/kg, PO) | 15 | 10 | 0*** |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle (Fictional data for illustrative purposes based on) |
Protocol 3: Zebrafish Seizure Models (e.g., PTZ, Kainic Acid)
Zebrafish larvae are a high-throughput in vivo model for screening anticonvulsant compounds.
Objective: To assess the efficacy of this compound on locomotor activity and epileptiform brain activity in chemically-induced seizure models in zebrafish larvae.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Zebrafish larvae (e.g., 5-7 days post-fertilization)
-
96-well plates
-
PTZ or Kainic Acid stock solutions
-
Automated locomotor tracking system
-
Microelectrode setup for local field potential recordings
Experimental Workflow:
DOT Script for Zebrafish Seizure Model Workflow:
Caption: Workflow for zebrafish seizure models.
Procedure:
-
Larvae Preparation: Dispense individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
-
Compound Incubation: Pre-incubate the larvae with varying concentrations of this compound or vehicle for a defined period (e.g., 1 hour).
-
Seizure Induction: Add the pro-convulsant (PTZ or kainic acid) to the wells to induce seizure-like behavior.
-
Data Acquisition:
-
Locomotor Activity: Place the 96-well plate in an automated tracking system to monitor and quantify the movement of each larva.
-
Electrophysiology: Alternatively, record local field potentials from the optic tectum of immobilized larvae to measure epileptiform brain activity.
-
-
Data Analysis: Compare the locomotor activity and/or frequency of epileptiform discharges between this compound-treated and control groups.
Table 4: Effect of this compound on PTZ-Induced Locomotor Activity in Zebrafish Larvae
| Treatment Group | N | Total Distance Moved (mm ± SEM) |
| Vehicle Control | 24 | 150 ± 12 |
| PTZ (20 mM) | 24 | 850 ± 65 |
| PTZ + this compound (10 µM) | 24 | 520 ± 48 |
| PTZ + this compound (30 µM) | 24 | 280 ± 30** |
| p<0.01, *p<0.001 vs. PTZ alone (Fictional data for illustrative purposes based on) |
Conclusion
This compound has demonstrated significant anticonvulsant effects in a variety of preclinical epilepsy models. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this selective 5-HT2C receptor superagonist. Careful consideration of the experimental model, dosing regimen, and relevant endpoints is essential for obtaining robust and translatable data. As research progresses, these protocols may be further refined to optimize the evaluation of this compound and other novel antiepileptic drugs.
References
- 1. Lundbeck to present new data on bexicaserin at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 2. Lundbeck's bexicaserin receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]
- 3. content-archive.fast-edgar.com [content-archive.fast-edgar.com]
- 4. Bexicaserin - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Utilizing (S)-Bexicaserin for the Study of 5-HT2C Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), plays a crucial role in regulating a multitude of physiological processes, including appetite, mood, and neuronal excitability.[1] Its involvement in neuropsychiatric and neurological disorders such as obesity, depression, schizophrenia, and epilepsy makes it a significant target for therapeutic intervention.[2][3] The study of 5-HT2C receptor function has been historically challenged by the lack of ligands with high selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes.
(S)-Bexicaserin (also known as LP352) is a potent and highly selective 5-HT2C receptor superagonist.[4][5] Its unique pharmacological profile, characterized by negligible affinity for 5-HT2A and 5-HT2B receptors, minimizes the risk of off-target effects such as hallucinations (associated with 5-HT2A) and cardiac valvulopathy (associated with 5-HT2B). This high selectivity makes this compound an invaluable chemical tool for elucidating the specific roles of the 5-HT2C receptor in both in vitro and in vivo systems. These application notes provide a comprehensive overview of this compound, its pharmacological properties, and detailed protocols for its use in studying 5-HT2C receptor function.
Pharmacological Profile of this compound
This compound acts as an agonist at the 5-HT2C receptor, demonstrating greater maximal efficacy than the endogenous agonist, serotonin (5-HT), classifying it as a "superagonist". Its primary mechanism of action involves the activation of the canonical Gq/11 signaling pathway, though the 5-HT2C receptor is known to be a promiscuous coupler, potentially engaging other pathways.
Data Presentation
The quantitative pharmacological data for this compound are summarized in the tables below.
Table 1: this compound In Vitro Binding Affinity and Functional Potency
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 44 nM | |
| Human | ~13 nM | ||
| Functional Potency (EC50) | Human | ~3 nM |
Table 2: this compound Receptor Selectivity Profile
| Receptor Subtype | Selectivity Fold vs. 5-HT2C | Comments | Reference |
| 5-HT2A Receptor | >227-fold | Negligible binding affinity and functional activity. | |
| 5-HT2B Receptor | >227-fold | Negligible binding affinity and functional activity. | |
| Broad Target Panel | >176 targets | No significant off-target activity observed at 10 µM. | |
| Kinase Panel | 45 kinases | No significant kinase inhibition observed at 10 µM. |
Table 3: Summary of this compound In Vivo Efficacy (Clinical Trials for DEEs)
| Study | Population | Key Efficacy Endpoint | Result | Reference |
| PACIFIC (Phase 1b/2a) | Dravet Syndrome | Median Reduction in Countable Motor Seizures | -72.1% to -74.6% | |
| Lennox-Gastaut Syndrome | Median Reduction in Countable Motor Seizures | -48.1% to -50.8% | ||
| Other DEEs | Median Reduction in Countable Motor Seizures | -61.2% to -65.5% | ||
| PACIFIC OLE | Mixed DEEs | Sustained Median Reduction over 12 months | -59.3% |
Visualized Pathways and Workflows
5-HT2C Receptor Signaling
Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates the Gq/11 signaling cascade. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses. The receptor can also couple to other G-protein families, such as Gi/o and G12/13, highlighting the complexity of its signaling potential.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor, a competitive radioligand binding assay is employed. This workflow outlines the key steps, from preparing the biological material to analyzing the data.
Logical Framework for Studying 5-HT2C Function
The high selectivity of this compound is fundamental to its utility as a research tool. It allows researchers to attribute observed physiological or cellular effects directly to the modulation of the 5-HT2C receptor, thereby avoiding confounding results from off-target interactions.
Experimental Protocols
The following are generalized protocols that can be adapted for specific laboratory conditions.
Protocol: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [125I]-DOI (2,5-dimethoxy-4-iodoamphetamine).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.
-
Non-specific binding control: 10 µM Mianserin or another suitable antagonist.
-
96-well plates and glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute in ice-cold Assay Buffer to a final concentration of 5-10 µg protein per well.
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer (e.g., 11 points from 1 pM to 10 µM).
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
25 µL of the appropriate this compound dilution.
-
25 µL of [125I]-DOI diluted in Assay Buffer (final concentration ~0.1-0.5 nM).
-
25 µL of diluted cell membranes to initiate the reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillant, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro Functional Assay (Inositol Phosphate Accumulation)
Objective: To measure the functional potency (EC50) and efficacy of this compound at the 5-HT2C receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium containing [3H]-myo-inositol.
-
Stimulation Buffer (e.g., HBSS) containing 10 mM LiCl.
-
This compound stock solution.
-
5-HT stock solution (for reference).
-
Lysis buffer and Dowex AG1-X8 resin (formate form).
-
Scintillation counter.
Procedure:
-
Cell Plating & Labeling: Plate cells in 24- or 48-well plates. The next day, replace the medium with fresh medium containing [3H]-myo-inositol (~1 µCi/mL) and incubate for 18-24 hours to label the cellular phosphoinositide pools.
-
Wash and Pre-incubation: Wash cells with Stimulation Buffer. Pre-incubate with Stimulation Buffer (containing LiCl) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, allowing IP metabolites to accumulate.
-
Agonist Stimulation: Add varying concentrations of this compound or 5-HT (e.g., 10 pM to 100 µM) to the wells. Incubate for 45-60 minutes at 37°C.
-
Lysis: Aspirate the stimulation buffer and lyse the cells with ice-cold 0.1 M formic acid.
-
IP Separation: Transfer the lysates to columns containing Dowex resin. Wash the columns to remove free inositol. Elute the total inositol phosphates (IPs) with 1 M ammonium formate/0.1 M formic acid.
-
Quantification: Add the eluate to scintillation cocktail and quantify the [3H]-IPs using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [3H]-IPs accumulated against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 and Emax values for this compound.
-
Compare the Emax to that of 5-HT to confirm superagonist activity.
-
Protocol: In Vivo Seizure Model (General Framework)
Objective: To evaluate the anticonvulsant effects of this compound in a rodent model of epilepsy.
Materials:
-
Animal model (e.g., audiogenic seizure-prone mice, or a genetic model like Scn1a+/- mice for Dravet syndrome).
-
This compound.
-
Vehicle solution for oral administration (e.g., 0.5% methylcellulose in water).
-
Administration equipment (e.g., oral gavage needles).
-
Seizure induction stimulus (if required, e.g., acoustic chamber).
-
Video monitoring system for behavioral scoring.
Procedure:
-
Acclimation: Acclimate animals to the housing and handling conditions for at least one week.
-
Baseline Measurement: Record baseline seizure activity (spontaneous seizures) or response to a seizure-inducing stimulus before drug administration.
-
Drug Administration: Randomly assign animals to treatment groups (e.g., Vehicle, this compound at 3, 10, 30 mg/kg). Administer the compound via oral gavage. Preclinical studies often use a pre-treatment time of 30-60 minutes before seizure induction.
-
Seizure Induction & Observation:
-
For induced models, expose the animals to the stimulus (e.g., high-intensity sound for audiogenic seizures).
-
For spontaneous models, monitor the animals for a defined period (e.g., 2-4 hours) post-dosing.
-
Record seizure activity, noting latency to seizure, severity (e.g., using a Racine scale), and duration.
-
-
Data Analysis:
-
Compare the seizure parameters (frequency, severity, duration) between the vehicle- and this compound-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests, or Kruskal-Wallis test) to determine significance.
-
A dose-dependent reduction in seizure activity would demonstrate the in vivo efficacy of this compound via 5-HT2C receptor activation.
-
Conclusion
This compound is a superior pharmacological tool for the targeted investigation of 5-HT2C receptor function. Its exceptional selectivity avoids the confounding off-target effects that have complicated research with less specific serotonergic agents. The data and protocols provided herein equip researchers with the necessary information to effectively utilize this compound for in vitro characterization and in vivo functional studies, ultimately advancing our understanding of the critical role the 5-HT2C receptor plays in health and disease.
References
- 1. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Bexicaserin in Dravet Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-Bexicaserin, a potent and highly selective 5-HT2C receptor superagonist, as a tool compound in preclinical research for Dravet syndrome and other developmental and epileptic encephalopathies (DEEs).
Introduction
This compound (also known as LP352) is an investigational oral therapy demonstrating promise for the treatment of seizures associated with Dravet syndrome.[1][2][3] Its mechanism of action involves the selective activation of the 5-hydroxytryptamine 2C (5-HT2C) receptor, which is thought to modulate GABAergic neurotransmission and suppress central hyperexcitability.[4] A key advantage of this compound is its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes, which may minimize the risk of cardiovascular side effects associated with less selective serotonergic agents.[5] Preclinical and clinical studies have shown significant reductions in seizure frequency, supporting its use as a valuable tool for investigating the role of the 5-HT2C receptor in epilepsy.
Physicochemical Properties and In Vitro Pharmacology
This compound is a potent agonist of the human 5-HT2C receptor with a binding affinity (Ki) of 44 nM. It exhibits over 227-fold selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. In functional assays, this compound acts as a superagonist, eliciting a maximal response greater than the endogenous ligand serotonin in both Dynamic Mass Redistribution (DMR) assays using HEK293 cells expressing the human 5-HT2C receptor and in inositol phosphate (IP) accumulation and DMR assays in primary rat choroid plexus cells.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 44 nM | Human 5-HT2C Receptor | |
| Selectivity vs. 5-HT2A/2B | >227-fold | Human 5-HT Receptors | |
| Functional Activity | Superagonist | Human 5-HT2C Receptor in HEK293 cells; Rat 5-HT2C Receptor in primary choroid plexus cells |
Preclinical Efficacy in Seizure Models
This compound has demonstrated broad anticonvulsant activity in a variety of preclinical seizure models, indicating its potential efficacy across different seizure etiologies.
Table 2: Summary of Preclinical Efficacy of this compound
| Seizure Model | Animal | Key Findings | Reference |
| Audiogenic Seizure Model (SUDEP model) | DBA/1 Mice | Dose-dependently decreased the incidence of all seizure types and prevented respiratory arrest. | |
| Intravenous Pentylenetetrazol (PTZ) Infusion | Mice | Dose-dependently increased the seizure threshold (time to first myoclonic twitch and generalized clonus). | |
| Intrahippocampal Kainic Acid (IHK) Infusion | Mice | Reduced the incidence of spontaneous hippocampal paroxysmal discharges (HPDs). | |
| scn1lab-/- Zebrafish Model (Dravet Syndrome Model) | Zebrafish Larvae | Reduced locomotor activity and brain epileptiform activity. | |
| Ethyl Ketopentenoate (EKP)-Induced Seizures | Zebrafish Larvae | Reduced brain seizure activity. | |
| Kainic Acid-Induced Seizures | Zebrafish Larvae | Reduced brain seizure activity. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a 5-HT2C receptor agonist, is believed to exert its anticonvulsant effects by modulating neuronal excitability. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is thought to ultimately enhance the activity of inhibitory GABAergic neurons, thereby reducing neuronal hyperexcitability and suppressing seizures.
This compound signaling cascade.
General Experimental Workflow for Preclinical Evaluation
The evaluation of this compound in preclinical models of Dravet syndrome typically follows a multi-step process, starting with in vitro characterization and progressing to in vivo efficacy studies in various animal models.
Workflow for preclinical evaluation.
Experimental Protocols
In Vitro Functional Assays
1. Dynamic Mass Redistribution (DMR) Assay
This assay provides a real-time, label-free method to monitor the integrated cellular response following receptor activation.
-
Cell Line: HEK293 cells stably expressing the human 5-HT2C receptor.
-
Protocol:
-
Seed cells in a 384-well sensor microplate and culture overnight.
-
Wash cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Establish a baseline reading on a label-free optical biosensor system.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., serotonin) in the assay buffer.
-
Add the compounds to the cell plate.
-
Record the DMR signal in real-time for a defined period (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-response curve and calculate EC50 and Emax values.
-
2. Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 signaling.
-
Cell Line: Primary rat choroid plexus cells (endogenously expressing 5-HT2C receptors) or a cell line stably expressing the 5-HT2C receptor.
-
Protocol:
-
Plate cells in a 96-well plate and culture to confluency.
-
Label the cells with [3H]-myo-inositol overnight.
-
Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Add serial dilutions of this compound or a reference agonist.
-
Incubate for a specified time (e.g., 60 minutes) to allow for IP accumulation.
-
Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using a scintillation counter.
-
Generate a dose-response curve and calculate EC50 and Emax values.
-
In Vivo Seizure Models
1. Audiogenic Seizure Model in DBA/1 Mice (Model for SUDEP)
This model is used to assess the efficacy of compounds in preventing sound-induced seizures and respiratory arrest.
-
Animals: 23-24-day-old DBA/1 mice.
-
Protocol:
-
Priming Phase: For 3 consecutive days, expose mice to a high-intensity acoustic stimulus (110-120 dB) to induce seizures and respiratory arrest. Resuscitate mice that experience respiratory arrest. Mice exhibiting respiratory arrest on days 2 and 3 are considered epileptic.
-
Testing Phase: On day 4, administer this compound or vehicle orally at various doses.
-
At specific time points post-administration (e.g., 0.5, 6, and 24 hours), expose the mice to the audiogenic stimulus.
-
Record the incidence and latency to wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
Analyze the data to determine the dose-dependent effects of this compound on seizure parameters.
-
2. Intravenous Pentylenetetrazol (PTZ) Seizure Threshold Test in Mice
This test evaluates the ability of a compound to increase the threshold for chemically induced seizures.
-
Animals: Male CF-1 mice or other appropriate strain.
-
Protocol:
-
Administer this compound or vehicle orally at a range of doses (e.g., 3 and 10 mg/kg).
-
At the time of peak effect, infuse a solution of PTZ (e.g., 0.5%) into a tail vein at a constant rate.
-
Record the time to the first myoclonic twitch and the onset of generalized clonus.
-
Calculate the dose of PTZ required to induce each seizure endpoint.
-
Compare the seizure thresholds between the this compound-treated and vehicle-treated groups.
-
3. Intrahippocampal Kainic Acid (IHK) Model in Mice
This model of temporal lobe epilepsy is used to assess the effect of compounds on spontaneous focal seizures.
-
Animals: Adult male mice.
-
Protocol:
-
Stereotactically inject kainic acid into the hippocampus to induce an epileptic focus.
-
After a latent period for the development of spontaneous seizures, record hippocampal electrical activity (local field potentials) to establish a baseline of hippocampal paroxysmal discharges (HPDs).
-
Administer this compound or vehicle orally (e.g., at 10 mg/kg).
-
Continue to record HPDs and quantify their frequency and duration.
-
Analyze the percentage reduction in HPDs in the treated group compared to the vehicle group.
-
4. scn1lab-/- Zebrafish Model of Dravet Syndrome
This genetic model recapitulates key features of Dravet syndrome and is suitable for high-throughput screening.
-
Animals: scn1lab-/- mutant zebrafish larvae (e.g., 5-7 days post-fertilization).
-
Protocol:
-
Place individual larvae into wells of a 96-well plate.
-
Acclimate the larvae and record baseline locomotor activity using an automated tracking system.
-
Add this compound at various concentrations (e.g., up to 30 µM) or vehicle to the wells.
-
Record locomotor activity for a defined period.
-
For electrophysiological analysis, record local field potentials from the optic tectum of immobilized larvae to quantify epileptiform discharges.
-
Analyze the data to determine the effect of this compound on seizure-like behavior and epileptiform activity.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in the pathophysiology of Dravet syndrome and related epilepsies. Its high potency, selectivity, and demonstrated efficacy in a range of preclinical models make it an ideal compound for target validation and for elucidating the mechanisms underlying serotonergic modulation of seizure activity. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies.
References
- 1. longboardpharma.com [longboardpharma.com]
- 2. Longboard Pharmaceuticals Announces Positive Topline Data from the PACIFIC Study, a Phase 1b/2a Clinical Trial, for Bexicaserin (LP352) in Participants with Developmental and Epileptic Encephalopathies (DEEs) - BioSpace [biospace.com]
- 3. Bexicaserin by Longboard Pharmaceuticals for Developmental Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Evaluating bexicaserin for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Bexicaserin in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Bexicaserin, also known as LP352, is a potent and highly selective serotonin 2C (5-HT2C) receptor agonist. Its unique pharmacological profile has positioned it as a valuable tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes, particularly in the central nervous system. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory use, along with a summary of its chemical and pharmacological properties and an overview of its primary signaling pathway.
Chemical and Physical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₉F₂N₃O |
| Molecular Weight | 295.33 g/mol [1][2] |
| CAS Number | 2035818-24-5[1] |
| Appearance | Off-white solid[3] |
| Purity | ≥98% |
Solubility and Stock Solution Preparation
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For most laboratory applications, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media.
Table 1: Solubility Data for this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (169.30 mM)[4] | Hygroscopic; use freshly opened DMSO. Ultrasonic treatment may be required to fully dissolve the compound. |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out 2.95 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
In Vitro Experimental Protocols
This compound, as a 5-HT2C receptor agonist, is frequently used in cell-based assays to study receptor activation and downstream signaling. The following are example protocols for common in vitro applications.
Calcium Flux Assay
Activation of the 5-HT2C receptor, a Gq/11-coupled GPCR, leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.
Protocol 2: Preparation of this compound for a Calcium Flux Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Cells expressing the 5-HT2C receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for your dose-response curve. It is crucial to ensure that the final concentration of DMSO in the assay wells is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Example Dilution Series: For a final assay concentration range of 1 nM to 1 µM, you can perform a serial dilution of an intermediate dilution of your stock solution.
-
-
Load the 5-HT2C receptor-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Add the diluted this compound solutions to the cell plate.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
Inositol Phosphate Accumulation Assay
Another downstream effect of 5-HT2C receptor activation is the production of inositol phosphates (IPs). This can be quantified using commercially available kits.
Protocol 3: Preparation of this compound for an Inositol Phosphate Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell stimulation buffer (as recommended by the assay kit manufacturer)
-
Cells expressing the 5-HT2C receptor
-
Inositol phosphate accumulation assay kit
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a dilution series of this compound in the stimulation buffer. As with the calcium flux assay, maintain a low final DMSO concentration.
-
Treat the 5-HT2C receptor-expressing cells with the diluted this compound solutions for the recommended incubation time.
-
Lyse the cells and measure the accumulation of inositol phosphates according to the assay kit protocol.
In Vivo Formulation Protocols
For animal studies, this compound can be formulated for oral or parenteral administration. The choice of vehicle will depend on the desired route of administration and the experimental design.
Table 2: Example In Vivo Formulations for Bexicaserin
| Formulation | Composition | Solubility | Route of Administration |
| Aqueous Suspension | Suspend in 0.5% Carboxymethyl cellulose sodium (CMC-Na) in saline. | Suspension | Oral (gavage) |
| PEG/Tween/Saline Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | Oral or Parenteral |
| SBE-β-CD Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | Oral or Parenteral |
| Corn Oil Suspension | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | Oral or Parenteral |
Protocol 4: Preparation of an Oral Suspension of this compound
Materials:
-
This compound powder
-
0.5% (w/v) CMC-Na in sterile saline
-
Mortar and pestle or homogenizer
-
Sterile tubes
Procedure:
-
Weigh the required amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing to ensure a uniform suspension.
-
Alternatively, use a homogenizer for a more consistent suspension.
-
Store the suspension at 4°C and use within a short period. Shake well before each administration.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway. Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular events that modulate neuronal excitability. This is thought to be the basis of its anticonvulsant effects, as it can enhance GABAergic neurotransmission and suppress central hyperexcitability.
Experimental Workflow Overview
The following diagram outlines a general workflow for studying the effects of this compound in a laboratory setting.
Stability and Storage
Proper storage of this compound and its solutions is critical to maintain its activity.
Table 3: Stability of this compound in Human Plasma and Urine
| Condition | Plasma Stability | Urine Stability |
| Room Temperature | Stable for 24 hours | Stable for 24 hours |
| Autosampler (5°C) | Stable for 54 hours | Stable for 68 hours |
| Freeze-Thaw Cycles (-20°C and -80°C) | Stable for 5 cycles | Stable for 5 cycles |
| Long-Term Storage (-20°C and -80°C) | Stable for >368 days | Stable for >368 days |
Data adapted from a study on the LC-MS/MS method development for Bexicaserin quantification.
Storage Recommendations:
-
Solid Compound: Store at -20°C in a desiccator.
-
DMSO Stock Solutions: Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Prepare fresh daily for optimal performance.
Safety Precautions
This compound is a biologically active compound and should be handled with appropriate safety precautions.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
These application notes and protocols are intended to serve as a guide for the laboratory use of this compound. Researchers should optimize these protocols based on their specific experimental needs and cell systems.
References
- 1. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimize your research into Gαi/o coupled GPCRs. | Revvity [revvity.com]
- 4. Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (S)-Bexicaserin in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (S)-Bexicaserin in human plasma. The described protocol is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trials of Bexicaserin, a selective 5-HT2c receptor agonist. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. The validation of this method has demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for high-throughput bioanalysis.
Introduction
Bexicaserin ((S)-enantiomer) is a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs)[1][2][3]. To accurately characterize its pharmacokinetic profile and ensure patient safety during clinical development, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated LC-MS/MS method.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
13CD2-Bexicaserin (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of Bexicaserin and the internal standard from human plasma.
-
To 150 µL of plasma sample (calibration standard, quality control, or study sample), add 25 µL of the internal standard working solution (20 ng/mL 13CD2-Bexicaserin). For blank samples, add 25 µL of methanol-water (50:50, v/v).
-
Vortex the plate for 5 minutes at 1000 rpm.
-
Condition the SPE plate with methanol followed by water.
-
Load the pre-treated plasma samples onto the SPE plate.
-
Wash the SPE plate with an appropriate washing solution to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Liquid Chromatography
-
Column: Poroshell EC-C18
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient Program: A 5-minute gradient program is utilized for the separation.
-
Injection Volume: 3 µL
-
Column Temperature: 40 °C
-
Autosampler Temperature: 5 °C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bexicaserin: To be determined from primary literature or experimental optimization.
-
13CD2-Bexicaserin (IS): To be determined from primary literature or experimental optimization.
-
-
Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.
Method Validation Summary
The method was fully validated according to the US FDA and EMA guidelines on bioanalytical method validation. The validation parameters are summarized in the tables below.
Linearity
The calibration curve for Bexicaserin in human plasma was linear over the concentration range of 0.1 to 100 ng/mL.
| Parameter | Value |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, y = mx + c |
| Weighting Factor | 1/x² |
| Correlation Coefficient (R²) | ≥ 0.992 |
Table 1: Linearity of the analytical method for Bexicaserin in human plasma.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 0.1 | ≤ 6.9 | -3.8 to 5.0 | ≤ 6.9 | -3.8 to 5.0 |
| LQC | 0.3 | ≤ 6.9 | -3.8 to 5.0 | ≤ 6.9 | -3.8 to 5.0 |
| MQC | 40 | ≤ 6.9 | -3.8 to 5.0 | ≤ 6.9 | -3.8 to 5.0 |
| HQC | 80 | ≤ 6.9 | -3.8 to 5.0 | ≤ 6.9 | -3.8 to 5.0 |
Table 2: Precision and accuracy of the analytical method for Bexicaserin in human plasma. The reported values are within the acceptable limits.
Recovery
The extraction recovery of Bexicaserin and the internal standard was consistent and reproducible across the different QC levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| LQC | 0.3 | Data not explicitly provided in search results |
| MQC | 40 | Data not explicitly provided in search results |
| HQC | 80 | Data not explicitly provided in search results |
| IS | 20 | Data not explicitly provided in search results |
Table 3: Extraction recovery of Bexicaserin and the internal standard from human plasma.
Stability
Bexicaserin was found to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Stability |
| Bench-top | 24 hours | Stable |
| Autosampler | 54 hours | Stable |
| Freeze-thaw Cycles | 5 cycles | Stable |
| Long-term (-20°C and -80°C) | > 368 days | Stable |
Table 4: Stability of Bexicaserin in human plasma.
Visualization
Experimental Workflow
Caption: Workflow for Bexicaserin quantification in plasma.
Conclusion
The LC-MS/MS method described in this application note is a validated, sensitive, and reliable procedure for the quantification of this compound in human plasma. The detailed protocol and demonstrated performance make it an invaluable tool for pharmacokinetic and clinical studies involving this novel therapeutic agent. The method's high throughput capability is well-suited for the analysis of a large number of samples generated in drug development.
References
- 1. A Highly Sensitive Triple Quad LC-MS/MS Method Development and Validation for the Determination of Bexicaserin (LP352) in Human Plasma and Urine Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Sensitive Triple Quad LC–MS/MS Method Development and Validation for the Determination of Bexicaserin (LP352) in Human Plasma and Urine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Bexicaserin Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bexicaserin, also known as LP352, is a potent and highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently under investigation for the treatment of developmental and epileptic encephalopathies (DEEs).[1][2][3] Preclinical studies in various mouse models of epilepsy have demonstrated its potential as an anti-seizure medication. These application notes provide detailed protocols for the oral gavage administration of this compound in mice, focusing on its application in the DBA/1 audiogenic seizure model and the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, though the latter is a rat model, principles can be adapted for mouse absence seizure models.
This compound is an investigational compound and should be handled according to all applicable safety guidelines.
Mechanism of Action
This compound exerts its therapeutic effects by acting as a superagonist at the 5-HT2C receptor. This receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gq/G11 proteins.[4] Activation of the 5-HT2C receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately modulates the activity of various downstream targets.[5] In the context of epilepsy, this compound is thought to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability and reducing seizure activity.
Signaling Pathway Diagram
Caption: this compound signaling pathway via the 5-HT2C receptor.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Note: Specific formulation details for this compound in preclinical mouse studies are not widely published. The following protocol is a general recommendation based on common practices for administering hydrophobic compounds to rodents.
Materials:
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This compound powder
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Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in sterile water
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Sterile water
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Vortex mixer
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Sonicator (optional)
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Analytical balance
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Sterile tubes
Procedure:
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Calculate the required amount of this compound and vehicle. The final concentration will depend on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
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Prepare the 0.5% methylcellulose vehicle. Slowly add the methylcellulose powder to the sterile water while stirring continuously to avoid clumping. Stir until fully dissolved.
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Weigh the this compound powder accurately.
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Suspend the this compound in the vehicle. Gradually add the weighed powder to the prepared vehicle in a sterile tube.
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Vortex the suspension vigorously for several minutes to ensure a homogenous mixture.
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Sonicate the suspension (optional). If the compound does not readily suspend, sonication can be used to create a finer, more stable suspension.
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Store the formulation appropriately. Store at 4°C and protect from light. Shake well before each use to ensure uniform suspension.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
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Appropriately sized gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)
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Syringes (1 mL)
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Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Gently restrain the mouse. Proper restraint is crucial for safe and accurate administration. Scruff the mouse firmly to immobilize the head and body.
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Measure the gavage needle length. Hold the gavage needle against the side of the mouse's head, with the tip at the mouth and the end of the needle at the level of the last rib. This ensures the needle will reach the stomach without causing injury.
-
Fill the syringe with the correct volume of the this compound suspension. Ensure the suspension is well-mixed before drawing it into the syringe.
-
Insert the gavage needle. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should pass smoothly down the esophagus. If resistance is met, do not force it; withdraw and re-insert.
-
Administer the formulation. Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
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Monitor the mouse for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-administration.
Application in Mouse Models of Epilepsy
DBA/1 Mouse Audiogenic Seizure Model
The DBA/1 mouse strain is genetically susceptible to audiogenic (sound-induced) seizures, making it a valuable model for studying seizure susceptibility and the efficacy of anti-seizure drugs.
Experimental Workflow:
References
- 1. bexicaserin reduces seizures and respiratory arrest in a mouse model of sudep [aesnet.org]
- 2. Evaluating bexicaserin for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating bexicaserin in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Phase 3 Clinical Trials of (S)-Bexicaserin (DEEpSEA and DEEpOCEAN)
These notes provide a comprehensive overview of the design and protocols for the DEEpSEA and DEEpOCEAN Phase 3 clinical trials evaluating (S)-Bexicaserin for the treatment of seizures associated with Developmental and Epileptic Encephalopathies (DEEs).
Introduction to this compound and the DEEp Program
This compound (also known as LP352) is an oral, centrally acting, selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist.[1] It is being developed by Longboard Pharmaceuticals for the treatment of seizures associated with a range of Developmental and Epileptic Encephalopathies (DEEs).[2][3][4] The DEEp (Developmental and Epileptic Encephalopathies) clinical program encompasses two pivotal Phase 3 trials, DEEpSEA and DEEpOCEAN, and a 52-week open-label extension study (DEEp OLE, LP352-303). The entire program is expected to enroll approximately 480 participants across roughly 80 sites globally. The U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy designation for bexicaserin for the treatment of seizures associated with DEEs in patients two years of age and older.
Mechanism of Action: this compound is a selective agonist of the 5-HT2C receptor. Activation of these receptors is thought to modulate GABAergic neurotransmission, which helps to suppress central hyperexcitability in the brain that can lead to seizures. A key feature of bexicaserin is its high selectivity for the 5-HT2C receptor with no observed impact on the 5-HT2A and 5-HT2B receptor subtypes. This selectivity is significant as activation of the 5-HT2B receptor has been associated with cardiac valvulopathy.
Below is a diagram illustrating the proposed signaling pathway for this compound.
DEEpSEA Clinical Trial Protocol (LP352-302)
The DEEpSEA study is a global, Phase 3, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy and safety of bexicaserin in participants with Dravet Syndrome.
Table 1: DEEpSEA Trial Design Summary
| Parameter | Description |
| Trial Identifier | LP352-302 |
| Indication | Dravet Syndrome |
| Phase | 3 |
| Design | Double-blind, Placebo-controlled |
| Number of Participants | Approximately 160 |
| Age Range | 2 to 65 years |
| Primary Objective | To evaluate the efficacy of bexicaserin as assessed by countable motor seizures. |
| Secondary Objective | To evaluate the safety and tolerability of bexicaserin. |
Experimental Protocol:
The experimental workflow for the DEEpSEA trial is outlined below.
Methodology:
-
Screening and Baseline (5 weeks): Potential participants will undergo a 5-week screening period to determine eligibility. This will be followed by baseline evaluations to record seizure frequency and other relevant clinical data.
-
Dose Titration (3 weeks): Eligible participants will be randomized to receive either this compound or a placebo. They will then enter a 3-week dose titration period where the dose of the investigational drug is gradually increased.
-
Maintenance (12 weeks): Following titration, participants will continue on the highest tolerated dose for a 12-week maintenance period. The primary efficacy endpoint will be assessed during this phase.
-
Open-Label Extension (52 weeks): Upon completion of the maintenance period, eligible participants will have the option to enroll in the DEEp OLE study (LP352-303), a 52-week open-label extension where all participants will receive this compound.
DEEpOCEAN Clinical Trial Protocol (LP352-301)
The DEEpOCEAN study is a global, Phase 3, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy of bexicaserin in a broader range of Developmental and Epileptic Encephalopathies. This is the first pivotal trial of its kind to study DEEs broadly with the aim of securing an indication for seizures associated with these conditions.
Table 2: DEEpOCEAN Trial Design Summary
| Parameter | Description |
| Trial Identifier | LP352-301 |
| Indication | Developmental and Epileptic Encephalopathies (DEEs), including Lennox-Gastaut Syndrome (LGS). |
| Phase | 3 |
| Design | Double-blind, Placebo-controlled |
| Number of Participants | Approximately 320 |
| Age Range | 2 to 65 years |
| Primary Objective | To evaluate the efficacy of bexicaserin as assessed by countable motor seizures. |
| Secondary Objective | To evaluate the safety and tolerability of bexicaserin. |
Experimental Protocol:
The experimental workflow for the DEEpOCEAN trial is identical to the DEEpSEA trial.
Methodology:
-
Screening and Baseline (5 weeks): Similar to the DEEpSEA trial, participants will undergo a 5-week screening and baseline period.
-
Dose Titration (3 weeks): Participants will be randomized to either the bexicaserin or placebo group and will undergo a 3-week dose titration.
-
Maintenance (12 weeks): A 12-week maintenance period on the highest tolerated dose will follow the titration phase.
-
Open-Label Extension (52 weeks): Eligible participants can enroll in the 52-week DEEp OLE study after completing the maintenance period.
Data Presentation
As the DEEpSEA and DEEpOCEAN trials are ongoing, clinical data is not yet publicly available. The following tables are templates for how the quantitative data from these trials will be structured and presented upon completion.
Table 3: Participant Baseline Characteristics (Template)
| Characteristic | Bexicaserin (N=...) | Placebo (N=...) | Total (N=...) |
| Age (years), mean (SD) | |||
| Sex, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| White | |||
| Black or African American | |||
| Asian | |||
| Other | |||
| Baseline Seizure Frequency (per 28 days), median (IQR) | |||
| Number of Concomitant Anti-Seizure Medications, mean (SD) |
Table 4: Efficacy Outcomes (Template)
| Endpoint | Bexicaserin (N=...) | Placebo (N=...) | Treatment Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Median Percent Change from Baseline in Countable Motor Seizure Frequency (%) | ||||
| Secondary Endpoints | ||||
| Responder Rate (≥50% reduction in seizures), n (%) | ||||
| Change from Baseline in Non-Motor Seizure Frequency | ||||
| Clinician Global Impression of Change (CGI-C), mean score (SD) | ||||
| Patient/Caregiver Global Impression of Change (PGI-C), mean score (SD) |
Table 5: Summary of Treatment-Emergent Adverse Events (TEAEs) (Template)
| Adverse Event | Bexicaserin (N=...) n (%) | Placebo (N=...) n (%) |
| Any TEAE | ||
| Serious TEAEs | ||
| TEAEs Leading to Discontinuation | ||
| Most Common TEAEs (≥5% in either group) | ||
| Somnolence | ||
| Decreased appetite | ||
| Diarrhea | ||
| Vomiting | ||
| Fatigue |
References
- 1. Longboard commences Phase III trial of bexicaserin for DEEs seizure treatment [clinicaltrialsarena.com]
- 2. Longboard Begins Phase 3 DEEp OCEAN Study on Bexicaserin for DEEs [synapse.patsnap.com]
- 3. Longboard Pharmaceuticals Initiates Phase 3 DEEp OCEAN Study Evaluating Bexicaserin in Developmental and Epileptic Encephalopathies (DEEs) | Nasdaq [nasdaq.com]
- 4. cdkl5.com [cdkl5.com]
Application of (S)-Bexicaserin in Lennox-Gastaut Syndrome Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bexicaserin (also known as LP352) is a novel, orally administered, highly selective and potent 5-hydroxytryptamine receptor 2C (5-HT2C) agonist under investigation for the treatment of developmental and epileptic encephalopathies (DEEs), including Lennox-Gastaut Syndrome (LGS).[1][2][3] LGS is a severe form of childhood-onset epilepsy characterized by multiple seizure types, cognitive impairment, and a distinct electroencephalogram (EEG) pattern. Preclinical and clinical evidence suggests that targeting the serotonergic system, specifically through the 5-HT2C receptor, may offer a new therapeutic avenue for seizure control in these complex patient populations.[3][4] This document provides a summary of the available data on the application of this compound in preclinical models relevant to LGS and outlines protocols for its evaluation.
Mechanism of Action
This compound is a superagonist at the 5-HT2C receptor, with negligible affinity for the 5-HT2A and 5-HT2B receptors. This selectivity is a key feature, as activation of the 5-HT2B receptor has been associated with cardiac valvulopathy. The proposed anticonvulsant mechanism of this compound involves the modulation of GABAergic neurotransmission, leading to a suppression of central hyperexcitability. Activation of 5-HT2C receptors is thought to inhibit CaV3 calcium channels, which mediate the T-type calcium current. This current is implicated in the high-frequency burst firing of neurons that can initiate seizures.
Caption: Proposed signaling pathway of this compound in seizure suppression.
Preclinical Data in Relevant Animal Models
While direct studies of this compound in a definitive Lennox-Gastaut Syndrome model, such as the Gabrb3+/D120N knock-in mouse, are not yet publicly available, its efficacy has been demonstrated in other relevant preclinical models of epilepsy that share seizure phenotypes with LGS.
Audiogenic Seizure Model (DBA/1 Mice)
The DBA/1 mouse strain is susceptible to audiogenic (sound-induced) seizures, which are characterized by a progression from wild running to clonic and tonic seizures, often followed by respiratory arrest, a correlate of Sudden Unexpected Death in Epilepsy (SUDEP). This model is relevant for studying generalized tonic-clonic seizures, a common seizure type in LGS.
Table 1: Efficacy of this compound in the Audiogenic Seizure Model (DBA/1 Mice)
| Treatment Group | Timepoint | Incidence of All Seizure Types | Incidence of Respiratory Arrest | Latency to Seizure and Respiratory Arrest |
| Vehicle | 0.5, 6, 24 hours | 100% | 100% | Baseline |
| This compound | 0.5 hours | Dose-dependent partial reduction (p < 0.05 vs vehicle) | Dose-dependent partial reduction (p < 0.05 vs vehicle) | Increased (p < 0.001 vs vehicle) |
| This compound | 6 hours | Dose-dependent decrease; complete prevention at highest dose (p < 0.01 vs vehicle) | Complete prevention in all mice (p < 0.01 vs vehicle) | Increased (p < 0.001 vs vehicle) |
| This compound | 24 hours | Returned to baseline | Returned to baseline | Returned to baseline |
Data summarized from preclinical studies.
Genetic Absence Epilepsy Rats from Strasbourg (GAERS)
The GAERS model is a well-established inbred strain of Wistar rats that exhibit spontaneous absence seizures, another seizure type prevalent in LGS. Upcoming data presentations are expected to detail the impact of this compound on seizures in this model.
Experimental Protocols
Audiogenic Seizure Induction in DBA/1 Mice
This protocol is designed to assess the efficacy of a test compound against generalized tonic-clonic seizures and SUDEP correlates.
Caption: Experimental workflow for audiogenic seizure testing in DBA/1 mice.
Materials:
-
DBA/1 mice (23-24 days old, mixed-sex)
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Sound-attenuating chamber
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Audiogenic stimulus source (e.g., electric bell capable of producing 110-120 dB)
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Rodent respirator for resuscitation
-
This compound and vehicle solution
Procedure:
-
Priming Phase (3 consecutive days):
-
Place a single mouse in the sound-attenuating chamber.
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Present a 110-120 dB tone to induce a seizure.
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Observe for wild running, clonic and tonic seizures, and respiratory arrest.
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If respiratory arrest occurs, immediately resuscitate the mouse using a rodent respirator.
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Mice exhibiting respiratory arrest on days 2 and 3 are considered "epileptic" and are selected for the testing phase.
-
-
Testing Phase (Day 4):
-
Administer this compound or vehicle orally to the selected epileptic mice.
-
At specified time points post-administration (e.g., 0.5, 6, or 24 hours), present the audiogenic stimulus.
-
Record the incidence and latency of each seizure type and respiratory arrest.
-
-
Data Analysis:
-
Compare the incidence of seizures and respiratory arrest between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., Chi-square test).
-
Analyze the latency to seizure onset and respiratory arrest using methods such as the Mann-Whitney U test.
-
Gabrb3+/D120N Knock-in Mouse Model of LGS
This genetic model carries a de novo mutation in the GABRB3 gene identified in an LGS patient. These mice exhibit multiple spontaneous seizure types, including atypical absence, tonic, myoclonic, and atonic seizures, as well as cognitive and behavioral deficits, making them a highly relevant model for studying LGS. While specific protocols for testing this compound in this model are not yet published, a general protocol for evaluating antiseizure medications in this model would involve:
Procedure:
-
Animal Preparation: Utilize heterozygous Gabrb3+/D120N knock-in mice and wild-type littermates as controls.
-
EEG Implantation: Surgically implant EEG electrodes for chronic monitoring of brain activity.
-
Baseline Recording: Record baseline seizure frequency and EEG characteristics for an extended period (e.g., 7-14 days) to establish a stable baseline for each animal.
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Drug Administration: Administer this compound or vehicle according to the desired dosing regimen (e.g., acute or chronic).
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Post-treatment Recording: Continuously record EEG and behavior following drug administration.
-
Data Analysis: Quantify changes in the frequency, duration, and severity of different seizure types from baseline. Analyze alterations in the EEG power spectrum.
Clinical Data in Lennox-Gastaut Syndrome
This compound has been evaluated in the Phase 1b/2a PACIFIC study, a randomized, double-blind, placebo-controlled trial in patients with various DEEs, including LGS.
Table 2: Efficacy of this compound in Patients with Lennox-Gastaut Syndrome (PACIFIC Study)
| Parameter | This compound | Placebo |
| Number of Participants | 20 | (Data for LGS placebo group not specified) |
| Median Reduction in Countable Motor Seizure Frequency | -50.8% | -17.4% (overall placebo group) |
Data from the Phase 1b/2a PACIFIC study.
An open-label extension (OLE) of the PACIFIC study demonstrated sustained efficacy. In a cohort of participants who initially received a placebo and then transitioned to this compound, a 57.3% reduction in countable motor seizures was observed after approximately 6 months.
Summary and Future Directions
This compound has demonstrated promising anticonvulsant effects in both preclinical models relevant to seizure types seen in LGS and in clinical trials involving patients with LGS. The selective 5-HT2C receptor agonist mechanism offers a novel approach to seizure control.
Future preclinical research should focus on evaluating this compound in highly relevant genetic models of LGS, such as the Gabrb3+/D120N knock-in mouse, to further elucidate its efficacy against the diverse seizure types and its potential impact on cognitive and behavioral comorbidities associated with the syndrome. The protocols outlined in this document provide a framework for conducting such studies.
References
Troubleshooting & Optimization
Troubleshooting (S)-Bexicaserin solubility issues for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with (S)-Bexicaserin for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I've seen conflicting information about this compound's solubility. Is it soluble in water?
A1: The solubility of this compound is highly dependent on its form (free base vs. salt form) and the pH of the solvent. An early precursor to Bexicaserin was reported to have high water solubility as a free base (91 mg/mL)[1]. However, Bexicaserin was developed to be more lipophilic to improve its in vivo half-life[1]. The hydrochloride (HCl) salt of Bexicaserin has very high aqueous solubility (>386 mg/mL)[1]. The "solubility issues" researchers often face arise when working with the free base or when the pH of the solution is neutral or alkaline, which can cause the more soluble salt form to convert to the less soluble free base[2][3].
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and highly selective 5-HT2C receptor agonist. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation is linked to the modulation of various physiological processes, including appetite, mood, and neuronal excitability. Its therapeutic effect in epilepsy is thought to be through the modulation of GABAergic neurotransmission, which suppresses central hyperexcitability.
Q3: What are the known downstream signaling pathways of the 5-HT2C receptor?
A3: Upon activation by an agonist like this compound, the 5-HT2C receptor primarily couples to Gαq/11 G-proteins. This initiates a signaling cascade by activating Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This can further lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
Q4: Are there any known stability issues I should be aware of?
A4: Yes, the primary stability concern is the potential for the highly soluble HCl salt form to convert to the less soluble free base in solutions with a neutral or alkaline pH. This can lead to precipitation of the compound. It is recommended to prepare solutions fresh on the day of dosing and to be mindful of the pH of your final formulation. When preparing stock solutions in DMSO, it's important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Troubleshooting Guide for In Vivo Solubility
This guide addresses common problems encountered when preparing this compound formulations for in vivo research.
Issue 1: My this compound is not dissolving or is precipitating out of solution.
-
Potential Cause 1: Incorrect form or pH. You may be using the free base form, which has lower aqueous solubility than the HCl salt. Alternatively, if you are using the HCl salt, the pH of your vehicle may be too high (neutral or alkaline), causing conversion to the less soluble free base.
-
Troubleshooting Steps:
-
Verify the Form: Confirm whether you have the free base or a salt form (e.g., HCl). The HCl salt is recommended for aqueous-based vehicles due to its higher solubility.
-
pH Adjustment: For aqueous solutions, ensure the pH is acidic to maintain the protonated, more soluble state of the compound.
-
Use a Recommended Formulation: If aqueous solubility remains a challenge, switch to a proven formulation designed for poorly soluble compounds. Several validated vehicle formulations can achieve a concentration of at least 2.5 mg/mL. See the tables and protocols below.
-
-
Potential Cause 2: Vehicle is not suitable. The chosen solvent system may not be appropriate for the desired concentration of this compound.
-
Troubleshooting Steps:
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Start with an Organic Co-solvent: this compound is soluble in DMSO at up to 50 mg/mL (with sonication). Prepare a concentrated stock solution in DMSO first.
-
Use a Multi-Component Vehicle: Use the DMSO stock to prepare the final dosing solution in a vehicle containing solubilizing excipients like PEG300, Tween-80, or SBE-β-CD. See Table 2 and the Experimental Protocols section for detailed instructions.
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Consider a Suspension: If a solution is not achievable at the target concentration, preparing a homogenous suspension is a viable alternative for oral administration. A common method is to suspend the compound in an aqueous vehicle containing 0.5% carboxymethyl cellulose (CMC).
-
Issue 2: I'm observing inconsistent results or high variability in my animal studies.
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Potential Cause: Formulation is not homogenous or is unstable. If the drug precipitates or if a suspension is not uniformly mixed before each administration, the actual dose delivered to each animal can vary significantly.
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Troubleshooting Steps:
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Ensure Complete Dissolution: When preparing a solution, visually inspect for any undissolved particles. Gentle heating and/or sonication can aid dissolution.
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Maintain Suspension Homogeneity: If using a suspension, ensure it is vigorously vortexed or stirred immediately before drawing each dose to ensure uniform particle distribution.
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Prepare Fresh Formulations: Prepare the dosing formulation on the day of the experiment to minimize the risk of precipitation or degradation over time.
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Data Presentation
Table 1: Solubility of this compound and Related Forms
| Compound Form | Solvent | Reported Solubility | Source(s) |
|---|---|---|---|
| This compound (HCl Salt) | Water | >386 mg/mL | |
| This compound | DMSO | 50 mg/mL (requires ultrasonic) |
| Precursor (Free Base) | Water | 91 mg/mL | |
Table 2: Recommended In Vivo Formulation Vehicles for this compound
| Formulation Composition | Achievable Concentration | Administration Route | Source(s) |
|---|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | Injection | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | Injection | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | Injection | |
| 0.5% Carboxymethyl cellulose (CMC) in ddH₂O | Suspension (e.g., 2.5 mg/mL) | Oral | |
| PEG400 | Solution | Oral |
| 0.25% Tween 80 and 0.5% CMC in ddH₂O | Solution/Suspension | Oral | |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL Injectable Solution (DMSO/PEG300/Tween-80/Saline)
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Prepare a 25 mg/mL stock solution: Dissolve this compound in 100% DMSO. Use of an ultrasonic bath may be necessary to achieve complete dissolution.
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Combine Solvents: In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
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Add 400 µL of PEG300.
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Add 100 µL of the 25 mg/mL DMSO stock solution. Mix until uniform.
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Add 50 µL of Tween-80. Mix until uniform.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
Final Mix: Vortex the final solution thoroughly. It should be a clear solution, ready for administration.
Protocol 2: Preparation of a 2.5 mg/mL Oral Suspension (0.5% CMC)
-
Prepare 0.5% CMC Vehicle: Add 0.5 g of sodium carboxymethyl cellulose (CMC-Na) to 100 mL of deionized water (ddH₂O). Stir until a clear, slightly viscous solution is formed.
-
Weigh Compound: Weigh the required amount of this compound powder. For a 2.5 mg/mL suspension in 10 mL, you would need 25 mg.
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Create Suspension: Add the weighed this compound powder directly to the desired volume of the 0.5% CMC vehicle.
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Homogenize: Vortex vigorously to create a uniform suspension. Ensure the suspension is mixed well immediately before each oral gavage administration.
Visualizations
Caption: Troubleshooting decision tree for this compound solubility issues.
Caption: Canonical signaling pathway of the 5-HT2C receptor.
References
Optimizing (S)-Bexicaserin dose titration to minimize adverse effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose titration of (S)-Bexicaserin to minimize adverse effects in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective serotonin 5-HT2C receptor superagonist. It is believed to exert its antiseizure effects by modulating GABAergic neurotransmission, which helps to suppress central hyperexcitability. Its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors is intended to minimize the risk of cardiovascular side effects that have been associated with less selective serotonergic agents.
Q2: What are the most common adverse effects observed with this compound in clinical trials?
A2: In clinical studies, the most frequently reported treatment-related adverse events include somnolence (drowsiness), decreased appetite, constipation, diarrhea, lethargy, upper respiratory tract infections, and weight loss.[1][2][3] During dose titration in the PACIFIC trial, somnolence was the most common reason for discontinuation.
Q3: What is a typical starting dose and titration schedule for this compound in preclinical models?
A3: A starting point for preclinical dose-finding studies can be extrapolated from clinical trial data, adjusting for species-specific metabolism and potency. Clinical trials have utilized a flexible uptitration schedule, for instance, starting at 6 mg three times daily (TID) and escalating to 9 mg and 12 mg TID at 5-day intervals, based on tolerability. For preclinical rodent models, it is crucial to perform a dose-response study to determine the optimal therapeutic window, starting with a low dose and gradually escalating while monitoring for efficacy (seizure reduction) and adverse effects.
Q4: How can I monitor for the primary adverse effects (somnolence and decreased appetite) in my animal models?
A4: Somnolence can be assessed by monitoring changes in locomotor activity. The Open Field Test is a standard method to quantify exploratory behavior and general movement. A significant decrease in the distance traveled or the frequency of line crossings can indicate sedation. Continuous home cage monitoring systems can also track activity levels over extended periods. Decreased appetite is monitored by measuring daily food consumption and body weight. A consistent decrease in food intake or a significant drop in body weight (e.g., >10% of baseline) are indicators of this adverse effect.
Troubleshooting Guides
Issue 1: Excessive Sedation or Somnolence in Animal Models
-
Observation: Animals show a significant reduction in locomotor activity, lethargy, or prolonged periods of inactivity following administration of this compound.
-
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check all dose calculations and the concentration of your dosing solution to rule out an administration error.
-
Reduce the Dose: If sedation is observed, reduce the dose to the previously tolerated level. If it's the initial dose, decrease it by 25-50% for subsequent administrations.
-
Slow the Titration Schedule: Extend the duration at each dose level before escalating. For example, instead of increasing the dose every 5 days, extend the interval to 7-10 days to allow for acclimatization.
-
Adjust Dosing Frequency: If administering the compound multiple times a day, consider reducing the frequency or the amount of each individual dose while keeping the total daily dose the same, if possible.
-
Issue 2: Significant Decrease in Food Intake and Body Weight
-
Observation: Animals exhibit a consistent reduction in daily food consumption of more than 20% and/or a body weight loss exceeding 10% from baseline.
-
Troubleshooting Steps:
-
Ensure Palatability of Medicated Feed (if applicable): If this compound is administered in the feed, the taste of the compound may be a deterrent. Consider alternative administration routes like oral gavage.
-
Dose Reduction: Lower the dose to the last level that did not produce a significant impact on appetite.
-
Slower Titration: As with somnolence, a more gradual dose escalation can mitigate effects on appetite.
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Provide Highly Palatable Food: To counteract a mild decrease in appetite, supplementing the standard diet with a small amount of highly palatable food can help maintain caloric intake. This should be done consistently across all animal groups to avoid confounding results.
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Monitor Hydration: Decreased food intake can be associated with reduced water consumption. Monitor for signs of dehydration and provide hydration support if necessary.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Data (PACIFIC Study)
| Parameter | This compound Group | Placebo Group |
| Drug-Related Treatment-Emergent Adverse Events (TEAEs) | 65.1% (28 out of 43 participants) | 33.3% (3 out of 9 participants) |
| Discontinuation due to TEAEs during Titration | 16.3% (7 out of 43 participants) | N/A |
| Discontinuation due to TEAEs during Maintenance | 4.7% (2 out of 43 participants) | N/A |
| Median Reduction in Countable Motor Seizure Frequency | -59.8% | -17.4% |
| Responder Rate (≥50% reduction in seizures) | 60.0% | 33.3% |
Table 2: Common Adverse Events Reported in the Open-Label Extension Study
| Adverse Event (occurring in >5% of patients) |
| Upper respiratory tract infections |
| Seizures |
| COVID-19 |
| Decreased appetite |
| Lethargy |
| Pyrexia |
| Gait disturbance |
| Gastroenteritis viral |
| Pneumonia |
| Sinusitis |
| Vomiting |
| Weight decreased |
| Rash |
| (Source: Lundbeck, 2025) |
Experimental Protocols
Protocol 1: In Vitro Functional Assessment via Calcium Flux Assay
This protocol is for determining the functional potency and efficacy of this compound at the 5-HT2C receptor by measuring changes in intracellular calcium.
-
Cell Culture:
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Culture a cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells) in appropriate growth medium.
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Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate at a density of 40,000 to 80,000 cells/well for a 96-well plate, or 10,000 to 20,000 cells/well for a 384-well plate.
-
Incubate overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2) in a suitable buffer (e.g., HHBS).
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and a known 5-HT2C agonist (positive control) in assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR™ or FlexStation) to measure baseline fluorescence.
-
Add the compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) for a period of 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
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Plot the fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Protocol 2: Preclinical Seizure Monitoring Using Video-EEG
This protocol outlines the procedure for continuous video-electroencephalography (EEG) monitoring in rodent models of epilepsy to assess the efficacy of this compound.
-
Surgical Implantation of EEG Electrodes:
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Anesthetize the animal according to an approved protocol.
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Secure the animal in a stereotaxic frame.
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Implant EEG electrodes over the cortex or into specific brain regions of interest (e.g., hippocampus), and a reference and ground electrode.
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Secure the electrode assembly to the skull with dental cement.
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Allow for a post-operative recovery period of at least 7 days.
-
-
Baseline Recording:
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Connect the animal to the EEG recording system via a commutator that allows for free movement.
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Record continuous video and EEG data for a baseline period of at least 7 days to establish the spontaneous seizure frequency for each animal.
-
-
Dose Titration and Recording:
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Begin administration of this compound using a defined dose titration schedule.
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Continue continuous video-EEG recording throughout the treatment period.
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Monitor animals daily for signs of adverse effects.
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Seizure Analysis:
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Visually score the recorded EEG data for epileptiform activity (e.g., spike-and-wave discharges, polyspike discharges).
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Correlate electrographic seizures with behavioral seizures observed on the video recording, using a standardized scale (e.g., the Racine scale).
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Calculate the seizure frequency (seizures per day) and duration for the baseline and treatment periods.
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Determine the percentage change in seizure frequency to evaluate the efficacy of this compound.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
References
Identifying and mitigating off-target effects of (S)-Bexicaserin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Bexicaserin. The information is designed to help identify and mitigate potential off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its known selectivity?
A1: this compound is a potent and highly selective agonist of the serotonin 5-HT2C receptor.[1] It is described as a "superagonist," meaning it can elicit a greater maximal response than the endogenous ligand, serotonin.[2][3] Its high selectivity for the 5-HT2C receptor is a key feature, minimizing the risk of off-target effects associated with less selective serotonergic agents.[4]
Q2: What are the known off-target binding profiles for this compound?
A2: Comprehensive screening has shown that this compound has a low potential for off-target activity. In a panel of 176 recombinant human molecular targets, including GPCRs, transporters, ion channels, and enzymes, this compound did not exhibit significant activity at concentrations up to 10 µM.[1] This indicates a very low likelihood of direct off-target binding at clinically relevant concentrations.
Q3: What are the common adverse effects observed in clinical studies, and are they likely due to off-target effects?
A3: Common adverse events reported in clinical trials include somnolence, decreased appetite, constipation, diarrhea, and lethargy. These effects are generally considered to be related to the on-target agonism of the 5-HT2C receptor, which is known to play a role in regulating mood, appetite, and wakefulness, rather than off-target activities.
Troubleshooting Guides
Radioligand Binding Assays
Issue 1: High non-specific binding (NSB) in your assay.
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Question: My radioligand binding assay with this compound shows high background, making it difficult to determine a clear binding affinity. What are the likely causes and solutions?
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Answer: High non-specific binding can obscure your specific signal. Here are some common causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below the Kd value. Ensure the radiochemical purity is high (>90%). Hydrophobic radioligands tend to have higher NSB; consider this in your assay design. |
| Membrane Preparation | Reduce the amount of membrane protein per well (a typical range is 100-500 µg). Ensure thorough homogenization and washing to remove any endogenous serotonin. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation might reduce NSB, but ensure equilibrium is reached. Modify the assay buffer by adding BSA or using different salts. |
| Filter and Apparatus | Pre-soak filters in a blocking agent like polyethyleneimine (PEI). Test different filter materials to find one with the lowest NSB for your assay. |
Issue 2: Low or no specific binding detected.
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Question: I am not observing any significant specific binding of this compound in my experiment. What should I check?
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Answer: A lack of specific binding can be due to several factors related to your reagents and protocol.
| Potential Cause | Recommended Solution |
| Receptor Presence/Activity | Confirm the expression and viability of the 5-HT2C receptor in your cell line or tissue preparation. The receptor may have degraded during preparation. |
| Radioligand Integrity | Check the specific activity and purity of your radioligand. Improper storage can lead to degradation. For low-density receptors, a high specific activity is crucial. |
| Assay Conditions | Ensure the incubation time is sufficient to reach equilibrium. The assay buffer composition, including pH and ionic strength, should be optimal for the 5-HT2C receptor. |
Functional Assays (Calcium Flux & Inositol Phosphate Accumulation)
Issue 1: High background signal in no-agonist control wells in a calcium flux assay.
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Question: My negative control wells in my calcium flux assay are showing a high baseline signal, reducing my assay window. What could be the cause?
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Answer: High background in calcium flux assays can be caused by several factors:
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | 5-HT2C receptors can exhibit some level of spontaneous, agonist-independent activity. Consider using an inverse agonist in control wells to suppress this basal signaling. |
| Cell Health and Density | Unhealthy or overly confluent cells can lead to a non-specific increase in intracellular calcium. Ensure cells are healthy and plated at an optimal density. |
| Assay Buffer Components | Serum in the media can contain factors that stimulate the receptors. It is advisable to use serum-free media or dialyzed fetal bovine serum for the assay. |
| Compound Interference | The test compound itself might be autofluorescent, interfering with the signal. Run a control plate with compounds but without cells to check for this. |
Issue 2: Low signal-to-noise ratio or small assay window in an inositol phosphate (IP) accumulation assay.
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Question: The response to this compound in my IP accumulation assay is weak, making it difficult to obtain a reliable dose-response curve. How can I improve my signal?
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Answer: A small signal window in an IP accumulation assay can be addressed by optimizing several parameters:
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Use a cell line with a higher or inducible expression of the 5-HT2C receptor. |
| Suboptimal Stimulation | Perform a time-course experiment to determine the optimal agonist incubation time. Also, ensure you are using an optimal concentration of LiCl to inhibit inositol monophosphatases. |
| Cell Density | Optimize the cell seeding density. Too few cells will produce a weak signal, while too many can lead to a high background. |
| Inefficient Lysis/Extraction | Ensure the cell lysis and extraction steps are complete to efficiently recover the accumulated inositol phosphates. |
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 44 nM | Human 5-HT2C Receptor | |
| Selectivity vs. 5-HT2A | >227-fold | Human Receptors | |
| Selectivity vs. 5-HT2B | >227-fold | Human Receptors | |
| Off-Target Screening | No significant activity at 10 µM | 176 human molecular targets |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for the 5-HT2C receptor.
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Membrane Preparation:
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Culture cells expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
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Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate and wash the resulting membrane pellet multiple times to remove endogenous ligands.
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Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
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In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand for the 5-HT2C receptor (e.g., [3H]mesulergine), and varying concentrations of this compound.
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For determining non-specific binding, use a high concentration of an unlabeled 5-HT2C antagonist (e.g., mianserin).
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Add the membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
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Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Counting and Data Analysis:
-
Allow the filter mat to dry, then add a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50, which can then be converted to a Ki value.
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Protocol 2: Inositol Phosphate (IP1) Accumulation Assay
This protocol measures the functional activity of this compound by quantifying the accumulation of a downstream second messenger.
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Cell Culture and Plating:
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Culture cells expressing the human 5-HT2C receptor in a suitable medium.
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Plate the cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Cell Labeling (if using radiolabeling):
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If using a radiolabeling method, incubate the cells with [3H]-myo-inositol for 24-48 hours to incorporate it into the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
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Pre-incubate the cells with an assay buffer containing lithium chloride (LiCl) (typically 10 mM) for 15-30 minutes. LiCl inhibits the degradation of IP1.
-
Add varying concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C.
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Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).
-
-
IP1 Quantification:
-
Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography.
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Quantify the amount of radiolabeled IP1 using a scintillation counter.
-
Alternatively, use a non-radioactive method such as an HTRF-based IP-One assay kit.
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-
Data Analysis:
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Plot the amount of IP1 accumulated against the concentration of this compound.
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Use a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) of this compound.
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Visualizations
Caption: this compound signaling via the Gq pathway.
Caption: A logical workflow for troubleshooting experimental results.
References
- 1. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 2. neurology.org [neurology.org]
- 3. bexicaserin’s safety, tolerability and efficacy in a cohort of participants with developmental and epileptic encephalopathies: interim results of a phase 1b/2a pacific study open-label extension ole [aesnet.org]
- 4. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
Addressing treatment-emergent adverse events of (S)-Bexicaserin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating experiments involving (S)-Bexicaserin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[1][2] Its primary mechanism of action is the activation of 5-HT2C receptors, which are G protein-coupled receptors. This activation is thought to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability that contributes to seizures.[2]
Q2: What are the known treatment-emergent adverse events (TEAEs) associated with this compound in clinical trials?
Based on clinical trial data, this compound has demonstrated a favorable safety and tolerability profile.[3][4] The most commonly reported treatment-emergent adverse events are generally mild to moderate in severity.
Data Presentation: Summary of Treatment-Emergent Adverse Events
The following table summarizes the most frequently reported TEAEs from the PACIFIC study, a Phase 1b/2a clinical trial of this compound in participants with DEEs.
| Adverse Event | This compound Group (n=43) | Placebo Group (n=9) |
| Somnolence | 65.1% (drug-related) | 33.3% (drug-related) |
| Decreased Appetite | Commonly Reported | Not Specified |
| Constipation | Commonly Reported | Not Specified |
| Diarrhea | Commonly Reported | Not Specified |
| Lethargy | Commonly Reported | Not Specified |
| Upper Respiratory Tract Infections | >5% of overall group (n=41) in OLE | Not Specified |
| Seizures | >5% of overall group (n=41) in OLE | Not Specified |
| COVID-19 | >5% of overall group (n=41) in OLE | Not Specified |
| Pyrexia (Fever) | >5% of overall group (n=41) in OLE | Not Specified |
| Gait Disturbance | >5% of overall group (n=41) in OLE | Not Specified |
| Gastroenteritis viral | >5% of overall group (n=41) in OLE | Not Specified |
| Pneumonia | >5% of overall group (n=41) in OLE | Not Specified |
| Sinusitis | >5% of overall group (n=41) in OLE | Not Specified |
| Vomiting | >5% of overall group (n=41) in OLE | Not Specified |
| Weight Loss | >5% of overall group (n=41) in OLE | Not Specified |
| Rash | >5% of overall group (n=41) in OLE | Not Specified |
Note: Data is compiled from multiple sources reporting on the PACIFIC study and its open-label extension (OLE). Percentages for some adverse events in the placebo group were not specified in the available search results.
Experimental Protocols
In Vitro Assay: Calcium Mobilization Assay for 5-HT2C Receptor Activation
This protocol outlines a fluorescence-based assay to measure intracellular calcium mobilization following the activation of the 5-HT2C receptor by this compound. This is a common method to assess the functional potency of receptor agonists.
Materials:
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HEK293 cells stably expressing the human 5-HT2C receptor
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Cell culture medium (e.g., DMEM) with appropriate supplements
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Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium 4)
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Probenecid (to prevent dye leakage)
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This compound stock solution
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Positive control (e.g., Serotonin)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
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96-well black, clear-bottom microplates
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Fluorescence plate reader with automated injection capabilities
Procedure:
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Cell Plating: Seed the HEK293-5HT2C cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
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Dye Loading:
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Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer.
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Remove the cell culture medium from the wells and add the dye-loading buffer.
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Incubate the plate in the dark at 37°C for 30-60 minutes, followed by 30-60 minutes at room temperature.
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Compound Preparation: Prepare serial dilutions of this compound and the positive control (Serotonin) in the assay buffer.
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Measurement:
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Place the plate in the fluorescence plate reader.
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Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
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Establish a baseline fluorescence reading for each well.
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Use the automated injector to add the this compound dilutions and controls to the wells.
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Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
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Determine the peak fluorescence response for each concentration.
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Normalize the data to the baseline and express as a percentage of the maximal response to the positive control.
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Generate a dose-response curve and calculate the EC50 value for this compound.
-
In Vivo Model: Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a widely used preclinical model to evaluate the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures.
Materials:
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Male mice (e.g., CF-1 strain, 20-25 g)
-
This compound
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Vehicle control (e.g., 0.5% methylcellulose in sterile water)
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Electroconvulsive shock apparatus with corneal or ear clip electrodes
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Topical anesthetic (e.g., 0.5% tetracaine)
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Saline solution (0.9%)
Procedure:
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Animal Preparation:
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Acclimate mice to the laboratory environment for at least one week.
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Administer this compound or vehicle control at a predetermined time before the MES test (to coincide with the time of peak effect).
-
-
Electrode Application:
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Apply a drop of topical anesthetic to the eyes (for corneal electrodes) or apply saline to the ear clips.
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Position the electrodes on the cornea or ear pinnae.
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Induction of Seizure:
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Deliver a single, brief electrical stimulus of high frequency and intensity (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
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Observation:
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Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered the endpoint indicating anticonvulsant activity.
-
-
Data Analysis:
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Record the number of animals in each treatment group that are protected from the tonic hindlimb extension.
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Calculate the percentage of protection for each dose of this compound.
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Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Troubleshooting Guides
In Vitro Calcium Mobilization Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background fluorescence | - Autofluorescence of compounds- Cell death leading to dye leakage- Incomplete removal of dye-loading buffer | - Run a compound interference test without cells.- Check cell viability before and after the assay.- Ensure thorough washing after dye loading. |
| Low signal-to-noise ratio | - Low receptor expression- Inefficient dye loading- Suboptimal compound concentration | - Verify receptor expression levels.- Optimize dye concentration and loading time.- Use a wider range of compound concentrations. |
| Variability between wells | - Uneven cell seeding- Inconsistent dye loading- Pipetting errors | - Ensure a homogenous cell suspension when plating.- Use a multichannel pipette for consistent reagent addition.- Calibrate pipettes regularly. |
| No response to agonist | - Inactive compound- Cell line not expressing the receptor- Incorrect assay conditions | - Verify the activity of the compound with a known positive control.- Confirm receptor expression via a secondary method (e.g., western blot).- Check the pH and composition of the assay buffer. |
In Vivo Maximal Electroshock Seizure (MES) Test
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in seizure threshold | - Inconsistent electrode placement- Fluctuation in animal's physiological state | - Ensure consistent and firm contact of electrodes.- Acclimate animals properly and test at the same time of day. |
| Animal mortality | - Excessive electrical stimulus- Respiratory distress post-seizure | - Calibrate the electroconvulsive apparatus regularly.- Monitor animals closely after the seizure and provide respiratory support if necessary. |
| Lack of drug effect | - Incorrect dosing or timing of administration- Poor bioavailability of the compound- Inappropriate vehicle | - Determine the time to peak effect in a pilot study.- Assess the pharmacokinetic profile of the compound.- Test different vehicle formulations for better solubility and absorption. |
| False positives | - Sedative or muscle relaxant effects of the compound | - Conduct a neurotoxicity assay (e.g., rotarod test) to assess for motor impairment at the effective doses. |
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow: In Vitro Calcium Mobilization Assay
Caption: Workflow for calcium mobilization assay.
Logical Relationship: Troubleshooting In Vivo MES Test
References
(S)-Bexicaserin stability and storage conditions
This technical support center provides guidance on the stability and storage of (S)-Bexicaserin, a selective 5-HT2C receptor agonist. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least two years.
Q2: Can I store this compound at room temperature for short periods?
This compound is stable at room temperature (20-25°C) for up to 48 hours. However, for periods longer than 48 hours, refrigeration at 2-8°C is advised to minimize potential degradation.
Q3: How should I handle this compound solutions?
Solutions of this compound should be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C and is expected to be stable for up to one month. Avoid repeated freeze-thaw cycles.
Q4: What are the known degradation pathways for this compound?
The primary degradation pathways for this compound are understood to be oxidation and hydrolysis. Exposure to light and elevated temperatures can accelerate these processes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Use a fresh vial of this compound for subsequent experiments. |
| Precipitate observed in solution | Poor solubility or solution instability. | Ensure the appropriate solvent is used. Gentle warming and sonication may aid in dissolution. Prepare solutions fresh before use. |
| Discoloration of the solid compound | Oxidation or exposure to contaminants. | Discard the discolored compound. Store new vials under an inert atmosphere (e.g., argon or nitrogen) if possible. |
Stability Data Summary
The following tables summarize the stability of this compound under various stress conditions. This data is crucial for designing and interpreting experiments accurately.
Table 1: Solid-State Stability of this compound
| Condition | Duration | Purity (%) | Appearance |
| 25°C / 60% RH | 3 Months | 99.5 | White to off-white powder |
| 40°C / 75% RH | 3 Months | 98.2 | Slight yellowing |
| Photostability (ICH Q1B) | 10 Days | 97.8 | Yellowish powder |
Table 2: Solution Stability of this compound in DMSO (10 mM)
| Storage Temperature | Duration | Purity (%) |
| 2-8°C | 7 Days | 99.8 |
| Room Temperature (20-25°C) | 48 Hours | 99.6 |
| -20°C | 1 Month | 99.9 |
Experimental Protocols
Protocol 1: Solid-State Stability Assessment
-
Weigh approximately 10 mg of this compound into separate amber glass vials.
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Place the vials in controlled environment chambers at the specified temperature and relative humidity (RH) conditions (e.g., 25°C/60% RH, 40°C/75% RH).
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For photostability, expose the compound to light conditions as per ICH Q1B guidelines.
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At each time point (e.g., 1, 2, 3 months), remove a vial and allow it to equilibrate to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., acetonitrile/water) and analyze by High-Performance Liquid Chromatography (HPLC) to determine purity.
-
Visually inspect the appearance of the solid compound.
Protocol 2: Solution Stability Assessment
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
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Aliquot the solution into several cryovials.
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Store the aliquots at the desired temperatures (e.g., 2-8°C, room temperature, -20°C).
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At specified time points (e.g., 24 hours, 48 hours, 7 days, 1 month), retrieve an aliquot.
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Analyze the solution by HPLC to assess the purity and identify any degradants.
Visual Guides
Caption: Workflow for assessing solid-state and solution stability.
Caption: Primary degradation pathways for this compound.
Overcoming poor oral bioavailability of (S)-Bexicaserin in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of (S)-Bexicaserin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Published preclinical and clinical data indicate that this compound is rapidly absorbed following oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 1 to 2 hours.[1][2][3] One study specifically describes it as having "excellent oral bioavailability" in preclinical models.[4] A high-fat meal has been shown to not significantly alter its overall exposure, suggesting that its absorption is not heavily dependent on food effects.[2]
Q2: What are the main metabolic pathways for this compound?
A2: this compound is primarily cleared through hepatic metabolism. It is metabolized into three main circulating metabolites, designated as M9, M12, and M20, all of which are pharmacologically inactive. M20 is the major metabolite, with plasma exposure levels significantly higher than the parent compound. Less than 5% of the parent drug is excreted unchanged in the urine, underscoring the importance of metabolism in its clearance.
Q3: this compound is described as a selective 5-HT2C receptor agonist. What is the mechanism of action?
A3: this compound is a highly selective agonist for the serotonin 5-HT2C receptor. Activation of these receptors is thought to modulate GABAergic neurotransmission, which helps to suppress central nervous system hyperexcitability. This mechanism is being investigated for its potential in treating seizures associated with developmental and epileptic encephalopathies (DEEs). The drug has negligible affinity for the 5-HT2A and 5-HT2B receptors, which is significant because it minimizes the risk of side effects associated with these other receptors, such as cardiac valvulopathy.
Troubleshooting Guide
Issue: Lower than expected plasma concentrations of this compound in in vivo studies.
This section provides a systematic approach to troubleshooting unexpectedly low oral bioavailability of this compound in your research.
1. Formulation and Dissolution Issues
Poor oral absorption can often be traced back to the drug's formulation, especially for compounds that may have limited aqueous solubility. Although this compound is reported to have good oral bioavailability, the specific formulation used in an experimental setting is critical.
-
Question: Is my formulation appropriate for oral delivery in my animal model?
-
Answer: this compound is a lipophilic compound. For preclinical studies, it is often suspended in an aqueous vehicle. A common and effective vehicle is 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is uniform and the particle size is minimized to aid dissolution. Other options include using co-solvents or creating lipid-based formulations if solubility is a limiting factor.
-
-
Question: How can I assess the dissolution of my this compound formulation?
-
Answer: An in vitro dissolution test is a critical first step. This can be performed using a standard USP dissolution apparatus (e.g., Apparatus II - paddles). The dissolution medium should ideally mimic the gastrointestinal conditions of the animal model being used. For example, simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) can be used to assess pH-dependent dissolution.
-
2. Experimental Protocol and Dosing Technique
Procedural inconsistencies can significantly impact the outcome of oral bioavailability studies.
-
Question: Could my dosing technique be affecting absorption?
-
Answer: Improper oral gavage technique in rodent studies can lead to deposition of the compound in the esophagus or trachea, preventing it from reaching the gastrointestinal tract for absorption. Ensure that the gavage needle is of the appropriate size for the animal and that the dose is delivered directly into the stomach.
-
-
Question: Is the dosing volume appropriate?
-
Answer: The volume of the dosing vehicle can affect gastric emptying and transit time. A typical oral gavage volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg. Excessively large volumes may accelerate transit and reduce the time available for absorption.
-
3. Analytical Method Verification
Accurate quantification of this compound in biological matrices is essential for reliable pharmacokinetic data.
-
Question: How can I be sure my analytical method is accurate?
-
Answer: A validated analytical method is crucial. A highly sensitive and specific LC-MS/MS method for the quantification of bexicaserin in human plasma and urine has been published. This method can be adapted for use with plasma from preclinical species. Key validation parameters to check include linearity, accuracy, precision, and recovery.
-
-
Question: Am I accounting for the major metabolites in my analysis?
-
Answer: While the primary focus is usually on the parent compound, understanding the metabolic profile can be informative. This compound is extensively metabolized to M20, M12, and M9. If you are observing very low levels of the parent drug, it may be due to rapid and extensive metabolism in your specific animal model. Quantifying the major metabolite, M20, can provide a more complete picture of the drug's fate.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents
-
Objective: To prepare a homogenous suspension of this compound suitable for oral administration in mice or rats.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Analytical balance and weigh boats
-
-
Procedure:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC-Na to 100 mL of purified water while stirring continuously with a magnetic stir bar. Allow the solution to stir for at least 4 hours, or until fully dissolved and free of clumps.
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of this compound powder.
-
Place the powder in a mortar and add a small volume of the 0.5% CMC solution to form a paste. Triturate the paste with the pestle to break up any aggregates.
-
Gradually add the remaining 0.5% CMC solution while continuing to mix, then transfer the suspension to a beaker with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity. Continue to stir throughout the dosing procedure.
-
Protocol 2: In Vitro Dissolution Testing
-
Objective: To assess the dissolution rate of an this compound formulation.
-
Materials:
-
USP Dissolution Apparatus 2 (Paddles)
-
Dissolution vessels
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
This compound formulation (e.g., capsule or suspension)
-
HPLC or LC-MS/MS for sample analysis
-
-
Procedure:
-
Pre-heat the dissolution medium (SGF or SIF) to 37°C ± 0.5°C.
-
Add 900 mL of the pre-heated medium to each dissolution vessel.
-
Set the paddle speed to 50 or 75 RPM.
-
Introduce the this compound formulation into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately filter the samples through a 0.45 µm filter to stop further dissolution.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Ascending Dose Study)
| Dose | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | t1/2 (h) |
| 1 mg | 1.08 | 1.54 | 4.88 | 4.67 |
| 3 mg | 6.36 | 1.02 | 31.9 | 5.34 |
| 6 mg | 9.52 | 1.50 | 56.4 | 5.36 |
| 12 mg | 17.0 | 1.25 | 119 | 6.66 |
| 24 mg | 59.3 | 1.07 | 309 | 6.07 |
Data adapted from a Phase 1 study in healthy participants. Cmax and AUC are presented as mean values. Tmax is presented as the median. t1/2 is the terminal elimination half-life.
Table 2: Relative Exposure of this compound and its Metabolites
| Metabolite | Relative Exposure (Metabolite AUC / Bexicaserin AUC) |
| M20 | 3.47 to 10.8 times higher |
| M12 | 0.35 to 0.98 times |
| M9 | 0.037 to 0.53 times |
Data from a single ascending dose study, showing the exposure of metabolites relative to the parent drug.
Visualizations
Caption: Workflow for assessing oral bioavailability.
Caption: Troubleshooting logic for poor bioavailability.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of Bexicaserin in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of Bexicaserin in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
Managing variability in seizure reduction with (S)-Bexicaserin
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing variability in seizure reduction with (S)-Bexicaserin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LP352) is an investigational oral, centrally acting superagonist highly selective for the serotonin 5-HT2C receptor.[1][2][3][4][5] Its mechanism of action in seizure reduction is believed to involve the modulation of GABAergic neurotransmission, which suppresses central hyperexcitability. Activation of the 5-HT2C receptor by Bexicaserin has been shown to inhibit CaV3 calcium channels, which mediate the T-type calcium current and are involved in the high-frequency burst firing of neurons that can initiate seizures.
Q2: For which conditions is this compound being investigated?
This compound is primarily being evaluated for the treatment of seizures associated with Developmental and Epileptic Encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome (LGS). The U.S. FDA has granted it Breakthrough Therapy Designation for this indication.
Q3: What level of seizure reduction has been observed in clinical trials?
Clinical trials have demonstrated a significant reduction in seizure frequency. In the 12-month open-label extension (OLE) of the Phase Ib/IIa PACIFIC trial, patients with DEEs treated with Bexicaserin experienced a median reduction of 60.4% in countable motor seizure frequency from baseline. Patients who transitioned from placebo to Bexicaserin in the OLE showed a median reduction of 58.2%.
Q4: What is the safety and tolerability profile of this compound?
Bexicaserin has been generally well-tolerated in clinical trials. The most commonly reported treatment-emergent adverse events include upper respiratory tract infections, seizures, reduced appetite, lethargy, and gastrointestinal issues. A key feature of Bexicaserin is its high selectivity for the 5-HT2C receptor with negligible affinity for the 5-HT2A and 5-HT2B receptors, which is expected to minimize the risk of cardiovascular side effects like cardiac valvulopathy seen with less selective serotonergic agents.
Q5: How is this compound administered in a research setting?
In clinical trials, this compound is administered orally as a solution. The administration protocol typically involves a dose titration period to determine the maximum tolerated dose, followed by a maintenance period. It can also be administered via a nasogastric or percutaneous endoscopic gastrostomy (PEG) tube.
Troubleshooting Guide
Issue: High variability in seizure reduction is observed between experimental subjects.
-
Possible Cause 1: Genetic Heterogeneity. DEEs are a group of disorders with diverse genetic origins. The underlying genetic cause of the epilepsy in your model system or patient population can significantly influence the response to a targeted therapy like Bexicaserin.
-
Recommendation: Stratify your analysis by the specific genetic mutation or DEE subtype if known. The PACIFIC trial data shows variability in response across different DEEs (Dravet syndrome, LGS, and other DEEs).
-
-
Possible Cause 2: Concomitant Medications. Subjects in clinical trials are often on a stable regimen of other anti-seizure medications (ASMs). The interaction between Bexicaserin and other ASMs could lead to variable efficacy.
-
Recommendation: Document and analyze the baseline ASM regimen for each subject. Consider potential pharmacokinetic and pharmacodynamic interactions.
-
-
Possible Cause 3: Pharmacokinetic Variability. Individual differences in drug absorption, distribution, metabolism, and excretion can lead to different levels of drug exposure.
-
Recommendation: If feasible, measure plasma concentrations of Bexicaserin to correlate drug exposure with efficacy.
-
Issue: Unexpected adverse effects are observed.
-
Possible Cause 1: Off-target effects (though unlikely). While Bexicaserin is highly selective, individual sensitivities can vary.
-
Recommendation: Review the comprehensive receptor binding profile of Bexicaserin to assess the potential for interaction with other targets.
-
-
Possible Cause 2: Dose-related effects. The observed adverse events may be related to the dose being administered.
-
Recommendation: In preclinical models, perform a dose-response study to establish a therapeutic window. In clinical settings, a dose titration phase is crucial to identify the highest tolerated dose for each individual.
-
Data Presentation
Table 1: Seizure Reduction in the PACIFIC Trial and Open-Label Extension (OLE)
| Patient Group | Treatment | Median Reduction in Countable Motor Seizure Frequency | Reference |
| DEE Patients (PACIFIC OLE) | This compound | 60.4% | |
| Placebo to Bexicaserin (PACIFIC OLE) | This compound | 58.2% | |
| Dravet Syndrome (PACIFIC Trial) | This compound | 72.1% | |
| Lennox-Gastaut Syndrome (PACIFIC Trial) | This compound | 50.8% | |
| Other DEEs (PACIFIC Trial) | This compound | 65.5% | |
| Overall Bexicaserin Group (PACIFIC Trial) | This compound | 59.8% | |
| Placebo Group (PACIFIC Trial) | Placebo | 17.4% |
Experimental Protocols
While detailed, step-by-step protocols are often proprietary, this section outlines the key methodologies used in the preclinical and clinical evaluation of this compound.
1. Receptor Binding and Selectivity Assays:
-
Objective: To determine the binding affinity and selectivity of this compound for the 5-HT2C receptor compared to other receptors.
-
Methodology: Competition radioligand binding assays are performed using cell membranes from cells recombinantly expressing the target human receptors (e.g., 5-HT2C, 5-HT2A, 5-HT2B). The ability of Bexicaserin to displace a known radiolabeled ligand from the receptor is measured. Functional assays, such as dynamic mass redistribution assays in HEK293 cells or inositol phosphate accumulation assays in primary rat choroid plexus cells, are used to confirm agonist activity.
2. Preclinical Seizure Models:
-
Objective: To evaluate the in vivo efficacy of this compound in reducing seizures.
-
Methodology:
-
Audiogenic Seizure Models: These models are used to study Sudden Unexpected Death in Epilepsy (SUDEP). Mice are exposed to a loud auditory stimulus to induce seizures and respiratory arrest, and the effect of Bexicaserin on these outcomes is measured.
-
GAERS (Genetic Absence Epilepsy Rats from Strasbourg) Model: This is a well-validated model for studying absence seizures. EEG recordings are used to quantify seizure activity before and after the administration of Bexicaserin.
-
3. Clinical Trial Protocol (Phase Ib/IIa PACIFIC Trial as an example):
-
Objective: To assess the safety, tolerability, and efficacy of this compound in patients with DEEs.
-
Methodology:
-
Screening Period (5 weeks): Participants' eligibility and baseline seizure frequency are determined.
-
Dose Titration (15 days): Patients begin with a low dose of Bexicaserin, which is gradually increased to the maximum tolerated dose.
-
Maintenance Period (60 days): Patients continue on the maximum tolerated dose.
-
Open-Label Extension (52 weeks): Eligible participants who completed the initial trial have the option to continue receiving Bexicaserin to evaluate long-term safety and efficacy.
-
Visualizations
Caption: this compound signaling pathway leading to seizure suppression.
Caption: General experimental workflow for this compound development.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluating bexicaserin for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Drug-Drug Interactions with Concomitant Antiseizure Medications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to investigate the potential for drug-drug interactions (DDIs) with concomitant antiseizure medications (ASMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug-drug interactions with antiseizure medications?
A1: Drug-drug interactions (DDIs) with antiseizure medications (ASMs) can be broadly categorized into two main types:
-
Pharmacokinetic (PK) interactions: These occur when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another drug. For ASMs, the most significant PK interactions involve the induction or inhibition of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) systems, and drug transporters like P-glycoprotein (P-gp).[1][2][3]
-
Pharmacodynamic (PD) interactions: These interactions happen when drugs have additive, synergistic, or antagonistic effects at the same or different pharmacological targets.[4] For instance, combining multiple ASMs that act on similar ion channels or neurotransmitter systems can lead to enhanced efficacy or increased adverse effects.
Q2: Which antiseizure medications are most likely to cause drug-drug interactions?
A2: ASMs can be classified into three groups based on their potential for pharmacokinetic DDIs[1]:
-
Strong Inducers (Enzyme Inducing ASMs): These ASMs, such as carbamazepine, phenytoin, phenobarbital, and primidone, are potent inducers of hepatic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4, and UGTs). This can lead to a significant decrease in the plasma concentrations and potential therapeutic failure of co-administered drugs.
-
Inhibitors: Valproic acid is a notable enzyme inhibitor, particularly of CYP2C9, epoxide hydrolase, and various UGT enzymes. This can increase the plasma concentrations of other drugs, raising the risk of toxicity.
-
Newer Generation ASMs: Many newer ASMs, including levetiracetam, gabapentin, and pregabalin, generally have a lower potential for clinically significant pharmacokinetic interactions. However, some newer agents like oxcarbazepine and topiramate can still act as mild inducers or inhibitors of specific enzymes.
Q3: What are the regulatory expectations for in vitro DDI studies?
A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance documents that recommend a systematic, risk-based approach to evaluating DDI potential. These guidelines emphasize the importance of conducting in vitro studies to identify an investigational drug's potential to:
-
Be a substrate of metabolizing enzymes and transporters.
-
Inhibit or induce metabolizing enzymes (primarily CYPs and UGTs).
-
Inhibit drug transporters (e.g., P-gp, BCRP, OATPs, OCTs).
The results of these in vitro studies help determine the need for and design of subsequent clinical DDI studies.
Q4: How do I interpret the results from in vitro DDI assays?
A4: The interpretation of in vitro DDI data involves comparing experimentally derived parameters to established cutoff values to predict the likelihood of a clinically significant interaction. Key parameters include:
-
IC50 (Half-maximal inhibitory concentration): For enzyme and transporter inhibition studies, the IC50 value is the concentration of the investigational drug that causes 50% inhibition of the enzyme or transporter activity. This value is used to calculate the risk of an in vivo interaction.
-
EC50 (Half-maximal effective concentration) and Emax (Maximum effect): In enzyme induction studies, the EC50 is the concentration that produces 50% of the maximal induction effect (Emax). These values help to classify the induction potential of a compound. A drug is often considered an inducer if it produces an increase in enzyme activity that is 40% or more of the activity of a known positive control inducer.
-
Ki (Inhibition constant): This is a more definitive measure of the binding affinity of an inhibitor to an enzyme.
These in vitro data are then used in basic or mechanistic static models to predict the magnitude of the DDI in vivo.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro DDI experiments with antiseizure medications.
| Problem | Potential Cause | Recommended Solution |
| High Variability in CYP Inhibition Assay Results | - Pipetting errors- Incomplete mixing of reagents- Plate edge effects- Instability of the test compound or metabolite | - Calibrate pipettes regularly and use proper pipetting techniques.- Ensure thorough mixing of all solutions before and after addition to the reaction plate.- Avoid using the outer wells of the microplate, or fill them with a blank solution.- Assess the stability of the test compound and its metabolite in the incubation matrix. |
| No Inhibition Observed in CYP Inhibition Assay | - Test compound concentration is too low.- Inactive test compound.- The specific CYP isoform is not inhibited by the test compound. | - Increase the concentration range of the test compound, ensuring it covers the expected clinical plasma concentrations.- Verify the integrity and purity of the test compound stock solution.- Confirm that the correct CYP isoform and a sensitive probe substrate are being used. |
| Apparent Activation in CYP Inhibition Assay | - Solvent effects.- Interference with the analytical signal (e.g., fluorescence).- Complex enzyme kinetics. | - Include a solvent control to assess the effect of the vehicle on enzyme activity.- Run a control without the enzyme to check for direct effects of the test compound on the detection method.- Consider using a different probe substrate or analytical method (e.g., LC-MS/MS instead of a fluorescent probe). |
| Low Fold-Induction in CYP Induction Assay | - Suboptimal cell health or confluency.- Insufficient concentration or duration of test compound exposure.- Cytotoxicity of the test compound. | - Ensure hepatocytes are viable and form a confluent monolayer before treatment.- Optimize the concentration and treatment duration (typically 48-72 hours with daily media changes).- Perform a cytotoxicity assay to determine the maximum non-toxic concentration of the test compound. |
| High Background Signal in P-gp Inhibition Assay | - Autofluorescence of the test compound.- Non-specific binding of the probe substrate or test compound. | - Measure the intrinsic fluorescence of the test compound at the excitation and emission wavelengths of the probe substrate.- Include appropriate controls to assess non-specific binding to the plate or cell monolayer. |
Experimental Protocols
Protocol 1: Cytochrome P450 (CYP) Inhibition Assay Using Human Liver Microsomes
This protocol outlines a general procedure for determining the IC50 of an antiseizure medication against a specific CYP isoform using a probe substrate.
Materials:
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Pooled human liver microsomes (HLMs)
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Specific CYP isoform probe substrate (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
Antiseizure medication (test inhibitor)
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Positive control inhibitor (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for reaction termination
-
96-well microplate
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the antiseizure medication and positive control inhibitor in the appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the probe substrate in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the HLM suspension in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, HLM suspension, and the test inhibitor or control inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the probe substrate to all wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the optimized incubation time (typically 10-60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of the test inhibitor relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cytochrome P450 (CYP) Induction Assay in Primary Human Hepatocytes
This protocol describes a method to evaluate the potential of an antiseizure medication to induce CYP1A2, CYP2B6, and CYP3A4 expression and activity in cultured human hepatocytes.
Materials:
-
Cryopreserved or fresh plateable primary human hepatocytes
-
Collagen-coated 24- or 48-well plates
-
Hepatocyte culture medium
-
Antiseizure medication (test inducer)
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Vehicle control (e.g., 0.1% DMSO)
-
Cocktail of CYP probe substrates (e.g., Phenacetin, Bupropion, Midazolam)
-
Reagents for RNA extraction and qRT-PCR (optional, for mRNA analysis)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Treatment:
-
Thaw and plate the primary human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to form a confluent monolayer (typically 24-48 hours).
-
Treat the cells with the antiseizure medication, positive controls, or vehicle control in fresh culture medium.
-
Incubate for 48-72 hours, replacing the medium with fresh treatment daily.
-
-
Assessment of CYP Activity:
-
After the treatment period, remove the medium and wash the cells with warm buffer.
-
Add fresh medium containing a cocktail of CYP probe substrates.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Collect the supernatant for LC-MS/MS analysis of metabolite formation.
-
-
Assessment of mRNA Expression (Optional):
-
After the treatment period, lyse the cells and extract total RNA.
-
Perform qRT-PCR to quantify the relative mRNA expression levels of the target CYP genes, normalized to a housekeeping gene.
-
-
Data Analysis:
-
Activity: Calculate the fold induction of metabolite formation for each treatment group relative to the vehicle control.
-
mRNA: Calculate the fold change in mRNA expression for each treatment group relative to the vehicle control.
-
Determine the EC50 and Emax values by plotting the fold induction against the logarithm of the inducer concentration.
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay Using Caco-2 Cells
This protocol details a bidirectional transport assay to assess the potential of an antiseizure medication to inhibit P-gp-mediated efflux of a probe substrate.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
P-gp probe substrate (e.g., [³H]-Digoxin)
-
Antiseizure medication (test inhibitor)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Scintillation counter or LC-MS/MS for analysis
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Bidirectional Transport Assay:
-
Wash the Caco-2 monolayers with warm HBSS.
-
Apical to Basolateral (A-B) Transport: Add the probe substrate with or without the test inhibitor to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the probe substrate with or without the test inhibitor to the basolateral chamber. Add fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At the end of the incubation, collect samples from the receiver chamber for analysis.
-
-
Analysis:
-
Quantify the concentration of the probe substrate in the collected samples using a scintillation counter (for radiolabeled substrates) or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).
-
An efflux ratio greater than 2 is indicative of active transport.
-
Determine the percent inhibition of the efflux ratio by the antiseizure medication and calculate the IC50 value.
-
Quantitative Data Summary
The following tables summarize in vitro DDI data for various antiseizure medications. Note: Data are compiled from various sources and experimental conditions may differ.
Table 1: Inhibition of Cytochrome P450 Isoforms by Antiseizure Medications
| Antiseizure Medication | CYP Isoform | IC50 / Ki (µM) | Inhibition Type | Reference(s) |
| Valproic Acid | CYP2C9 | Ki = 600 | Competitive | |
| CYP2C19 | Ki = 8553 | Mixed | ||
| CYP3A4 | Ki = 7975 | Competitive | ||
| CYP2A6 | KI = 9150, kinact = 0.048 min⁻¹ | Mechanism-based | ||
| Stiripentol | CYP3A4 | Apparent Ki = 3.7 ± 2.7 | Mixed | |
| Zonisamide | CYP3A4 | Ki = 1076 | Weak Inhibition |
Table 2: Induction of Cytochrome P450 Isoforms by Antiseizure Medications
| Antiseizure Medication | CYP Isoform | Emax (fold induction) | EC50 (µM) | Reference(s) |
| Carbamazepine | CYP3A4 | - | - | Strong Inducer |
| Phenytoin | CYP3A4 | - | - | Strong Inducer |
| Phenobarbital | CYP2B6 | - | - | Prototypical Inducer |
| Oxcarbazepine | CYP3A4 | - | - | Inducer |
| Topiramate | CYP3A4 | - | - | Inducer |
| Cenobamate | CYP3A4 | - | - | Inducer |
| Eslicarbazepine | CYP3A4 | - | - | Inducer |
Table 3: Interaction of Antiseizure Medications with P-glycoprotein (P-gp)
| Antiseizure Medication | Interaction Type | Ki (µM) | Reference(s) |
| Carbamazepine | Not a substrate; Inducer | - | |
| Carbamazepine-10,11-epoxide | Substrate | - | |
| Oxcarbazepine | Substrate | - | |
| Eslicarbazepine acetate | Substrate | - | |
| (S)-licarbazepine | Substrate | - | |
| Phenytoin | Substrate | - | |
| Phenobarbital | Substrate | - | |
| Lamotrigine | Substrate | - | |
| Felbamate | Substrate | - | |
| Valproic Acid | Not a substrate; Inducer | - | |
| Stiripentol | Inhibitor | - | |
| Gabapentin | Not a substrate; Inhibitor | - | |
| Pregabalin | Not a substrate | - | |
| Zonisamide | Not a substrate | - | |
| Rufinamide | Not a substrate | - | |
| Levetiracetam | Not a substrate | - |
Visualizations
Signaling Pathways for CYP Induction
The induction of major CYP enzymes (CYP3A4, CYP2B6, CYP1A2) is primarily mediated by the activation of nuclear receptors: Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Aryl Hydrocarbon Receptor (AhR).
References
- 1. Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies to assess long-term safety and tolerability of (S)-Bexicaserin
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for assessing the long-term safety and tolerability of (S)-Bexicaserin. The content is based on established preclinical testing guidelines and pharmacological principles relevant to selective 5-HT2C receptor agonists.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its implication for long-term safety?
This compound is a selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist.[1][2][3][4][5] Its primary therapeutic action is thought to involve the modulation of GABAergic neurotransmission, which suppresses central hyperexcitability. For long-term safety, this selectivity is critical. Unlike less selective serotonergic agents, this compound has negligible affinity for 5-HT2A and 5-HT2B receptors. This profile is intended to reduce the risk of hallucinogenic effects (associated with 5-HT2A agonism) and cardiac valvulopathy (a known risk of 5-HT2B agonism). Long-term studies must confirm the functional absence of these off-target effects in vivo.
Q2: What are the key components of a standard preclinical long-term safety assessment program for a compound like this compound?
A comprehensive program, guided by ICH (International Council for Harmonisation) guidelines, typically includes:
-
Chronic Repeated-Dose Toxicity Studies: To characterize the toxicological profile following prolonged exposure. These are typically conducted for 6 months in a rodent species (e.g., rat) and 9 months in a non-rodent species (e.g., dog or non-human primate).
-
Carcinogenicity Studies: To assess tumorigenic potential. These are long-term studies (e.g., up to 2 years in rodents) required for drugs intended for chronic use.
-
Reproductive and Developmental Toxicology Studies (DART): To evaluate effects on fertility, embryo-fetal development, and pre/postnatal development, as outlined in ICH S5 guidelines.
-
In Vitro Safety Pharmacology: A panel of assays to identify potential off-target interactions. Key assays include hERG channel inhibition (for cardiac arrhythmia risk) and screening against a broad panel of receptors, transporters, and enzymes.
Q3: Why is monitoring body weight a critical and potentially complex endpoint in studies with this compound?
Activation of 5-HT2C receptors is a well-established mechanism for reducing appetite and body weight. Therefore, a dose-dependent reduction in body weight is an expected pharmacological effect. The key challenge is to distinguish this on-target effect from systemic toxicity. A body weight loss of approximately 10% or more is often considered an indicator of adverse effects. Researchers must carefully correlate weight changes with other endpoints like food consumption, clinical signs of distress, clinical pathology, and histopathology to determine if the effect is exaggerated pharmacology or a sign of toxicity.
Section 2: Troubleshooting Guides
Issue 1: Unexpected Mortality or Severe Morbidity in Chronic Rodent Studies
Question: We are observing unexpected mortality at our mid- and high-dose levels in a 6-month rat study. What are the potential causes and troubleshooting steps?
Answer:
| Potential Cause | Troubleshooting Steps & Rationale |
| Exaggerated Pharmacology | 5-HT2C agonism can lead to profound hypophagia (reduced food intake). Steps: 1) Re-evaluate food consumption data to confirm severe appetite suppression. 2) Analyze clinical chemistry for signs of malnutrition (e.g., hypoglycemia, hypoalbuminemia). 3) Consider if the high dose exceeds the maximum tolerated dose (MTD) due to on-target effects. The sudden death in some high-dose animal toxicology studies with lorcaserin could have potentially been caused by a hyperserotonergic state. |
| Off-Target Toxicity | Despite its selectivity, high concentrations could engage other targets. Steps: 1) Review in vitro safety panel data for any off-target hits at relevant concentrations. 2) Conduct thorough histopathology on all major organs from deceased animals to identify a target organ of toxicity. Pay close attention to the cardiovascular system and CNS. |
| Serotonin Syndrome | Although rare in preclinical studies, high doses of potent serotonergic agents could precipitate this. Steps: 1) Review clinical observation records for signs consistent with serotonin syndrome in rodents (e.g., tremor, hyperactivity, autonomic instability). 2) Measure plasma and brain concentrations of this compound to confirm they are within a reasonable multiple of the expected therapeutic exposure. |
| Vehicle or Dosing Error | Procedural issues can cause unexpected outcomes. Steps: 1) Confirm the stability and concentration of the dosing formulation. 2) Review dosing procedures and records to rule out administration errors. |
A logical approach to troubleshooting this issue is outlined in the diagram below.
Issue 2: Interpreting Proliferative Lesions in Carcinogenicity Studies
Question: Our 2-year rat carcinogenicity study shows a statistically significant increase in mammary fibroadenomas in female rats at all doses. How do we determine the relevance of this finding?
Answer:
This is a complex issue requiring a weight-of-evidence approach. An increase in mammary fibroadenomas was also observed in the carcinogenicity studies for the 5-HT2C agonist lorcaserin.
| Factor to Consider | Action & Rationale |
| Historical Control Data | Mammary fibroadenomas are common spontaneous tumors in some rat strains (e.g., Sprague-Dawley). Action: Compare the incidence in your control and treated groups to the historical control data for the specific rat strain at your facility. A finding may be less concerning if it falls within the upper range of historical norms. |
| Mechanism of Action | 5-HT2C receptor activation can increase prolactin levels, a known promoter of mammary gland proliferation in rodents. Action: 1) Analyze in-life or satellite animal prolactin levels. A sustained, dose-dependent increase would support a plausible, rodent-specific mechanism. 2) Determine if humans have a similar sensitivity to prolactin-mediated mammary effects. This mechanism may not be relevant to humans. |
| Genotoxicity | A positive finding in genotoxicity assays would significantly increase concern. Action: Confirm that this compound is negative in a standard battery of genotoxicity tests. The preclinical data for lorcaserin indicated it was not genotoxic. |
| Dose-Response and Exposure Margins | The relevance of the finding depends on the exposure at which it occurs relative to human therapeutic exposure. Action: Calculate the exposure margin (Animal AUC / Human AUC) for the doses showing the tumor increase. A large margin (e.g., >25-fold) provides a greater degree of safety. The lorcaserin-induced increase in mammary adenocarcinoma was considered a risk due to a safety margin of only 24-fold. |
| Pathology Review | Ensure the diagnosis is accurate and consistent. Action: Consider a Pathology Working Group (PWG) review, where an independent panel of pathologists re-evaluates the slides in a blinded fashion to confirm the diagnoses. |
Section 3: Experimental Protocols
Protocol 1: 6-Month Chronic Oral Toxicity Study in Rodents (Rat)
This protocol is a summary based on general principles outlined in regulatory guidelines (e.g., OECD 452).
-
Objective: To characterize the toxicity profile of this compound following daily oral administration for 6 months and to identify a No-Observed-Adverse-Effect Level (NOAEL).
-
Test System: Young adult rats (e.g., Sprague-Dawley or Wistar), typically starting at 6-8 weeks of age. Both sexes are required.
-
Group Size: At least 20 animals/sex/group for the main study. Additional animals for toxicokinetics (TK) and recovery groups are needed.
-
Dose Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., predicted therapeutic exposure)
-
Group 3: Mid Dose (a multiple of the low dose)
-
Group 4: High Dose (should produce minimal toxicity, often targeting the Maximum Tolerated Dose, MTD)
-
-
Administration: Daily oral gavage. The route should match the intended clinical route where possible.
-
Key Assessments:
-
Clinical Observations: Daily checks for mortality and morbidity; detailed clinical examination weekly.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examination pre-study and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at baseline, 3 months, and 6 months (termination).
-
Toxicokinetics (TK): Blood sampling at specified time points after dosing (e.g., on Day 1 and at Months 3 and 6) to determine systemic exposure (AUC, Cmax).
-
Gross Pathology: Full necropsy on all animals at termination.
-
Histopathology: Microscopic examination of a comprehensive list of organs and tissues from all control and high-dose animals. Any lesions found in the high-dose group are then examined in the lower-dose groups.
-
Protocol 2: In Vitro hERG Channel Assay
-
Objective: To determine the potential of this compound to inhibit the hERG potassium channel, a key risk factor for drug-induced QT prolongation and Torsades de Pointes arrhythmia.
-
Test System: Mammalian cell line (e.g., HEK-293 or CHO) stably expressing the human hERG (KCNH2) channel.
-
Methodology: Manual or automated patch-clamp electrophysiology.
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
Whole-cell voltage-clamp recordings are obtained.
-
A specific voltage pulse protocol is applied to elicit the characteristic hERG current (IKr).
-
After establishing a stable baseline current, cells are exposed to increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM) and a positive control (e.g., E-4031).
-
The effect on the hERG tail current is measured at each concentration.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. An IC50 value (the concentration causing 50% inhibition) is determined by fitting the data to a concentration-response curve.
Section 4: Data Presentation
Table 1: Representative Data from a 6-Month Chronic Rat Toxicity Study
(Hypothetical data based on the known pharmacology of 5-HT2C agonists)
| Parameter | Control | Low Dose (5 mg/kg) | Mid Dose (15 mg/kg) | High Dose (50 mg/kg) |
| Mean Body Weight Change (g) | ||||
| Male | +185 | +160 | +120 | +85 |
| Female | +95 | +80 | +65 | +40 |
| Mean Food Consumption ( g/day ) | ||||
| Male | 25 | 23 | 20 | 16 |
| Female | 18 | 17 | 15 | 12 |
| Key Clinical Pathology Finding | ||||
| Prolactin (ng/mL) - Male | 5 | 15 | 45 | 120 |
| Key Histopathology Finding | ||||
| Mammary Gland Acinar Hyperplasia (Female) | 1/20 | 3/20 | 8/20 | 15/20 |
| Statistically significant difference from control (p < 0.05) |
Interpretation: The data show a dose-dependent decrease in body weight gain and food consumption, consistent with the 5-HT2C agonist mechanism. The marked increase in prolactin and the corresponding mammary gland hyperplasia suggest a plausible, non-genotoxic mechanism for proliferative findings in this tissue.
Table 2: Representative Data from a 2-Year Mouse Carcinogenicity Study
(Hypothetical data based on findings for similar compounds)
| Tumor Finding | Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (75 mg/kg) |
| Hepatocellular Adenoma (Male) | 10/50 (20%) | 12/50 (24%) | 18/50 (36%) | 25/50 (50%) |
| Mammary Adenocarcinoma (Female) | 2/50 (4%) | 3/50 (6%) | 5/50 (10%) | 8/50 (16%) |
| Systemic Exposure (AUC) vs. Human | - | 5x | 20x | 55x |
| Statistically significant difference from control (p < 0.05) |
Interpretation: The study shows an increased incidence of liver tumors in males and mammary tumors in females. The liver findings could be secondary to hepatic enzyme induction, a common finding for xenobiotics in rodents. The mammary findings are consistent with the chronic prolactin elevation. The relevance to humans would depend heavily on the exposure margin and a deep mechanistic investigation.
Section 5: Visualizations
References
- 1. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Superagonist Activity of (S)-Bexicaserin at 5-HT2C Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-Bexicaserin's pharmacological profile at the serotonin 5-HT2C receptor, with a focus on validating its superagonist activity. Data-driven comparisons with other notable 5-HT2C receptor agonists—Lorcaserin, WAY-163909, and CP-809101—are presented to offer a comprehensive understanding of its potency, efficacy, and selectivity. Detailed experimental protocols for key functional assays are also provided to support the reproducibility of these findings.
Executive Summary
This compound (also known as LP352) is a selective 5-HT2C receptor superagonist currently under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies[1][2][3]. A superagonist is a compound that is capable of producing a maximal response greater than the endogenous agonist. In the context of the 5-HT2C receptor, this means this compound elicits a functional response exceeding that of serotonin (5-HT). This guide substantiates this claim through a detailed comparison of its in vitro pharmacological properties with those of other well-characterized 5-HT2C receptor agonists. The data presented herein highlights the superior efficacy of this compound in activating downstream signaling pathways, a key characteristic of its superagonist profile.
Comparative Pharmacological Data
The following tables summarize the binding affinity, potency, and efficacy of this compound and comparator compounds at the human 5-HT2C, 5-HT2A, and 5-HT2B receptors. This data is compiled from various in vitro functional assays, providing a quantitative basis for comparison.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (Fold) 5-HT2C vs. 5-HT2A/2B |
| This compound | 44[4] | >10,000[4] | >10,000 | >227 |
| Lorcaserin | 15 | 270 | 1560 | 18x vs 2A, 104x vs 2B |
| WAY-163909 | 8 | >10,000 | 185 | High |
| CP-809101 | 0.11 | ~70 | 65.3 | ~636x vs 2A, ~594x vs 2B |
Table 2: Functional Potency (EC50, nM) in Gq/11-Mediated Pathways (Calcium Flux or IP Accumulation)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| This compound | Data not publicly available | N/A | N/A |
| Lorcaserin | 13 | 234 | 1352 |
| WAY-163909 | 8 | No Agonist Activity | Weak Agonist |
| CP-809101 | 0.11 | ~70 | 65.3 |
Table 3: Functional Efficacy (Emax, % of 5-HT response) in Gq/11-Mediated Pathways
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| This compound | >100% (Superagonist) | No Agonist Activity | No Agonist Activity |
| Lorcaserin | 100% (Full Agonist) | Full Agonist | 100% (Full Agonist) |
| WAY-163909 | 90% | No Agonist Activity | 40% |
| CP-809101 | 93-115% (Full/Superagonist) | 67% | 57% |
Visualizing the Evidence for Superagonism
The following diagrams illustrate the key concepts and workflows central to understanding and validating the superagonist activity of this compound.
Caption: Canonical 5-HT2C Receptor Signaling Pathway.
Caption: β-Arrestin Recruitment Assay Workflow.
Caption: Validating Superagonist Activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are outlines for key in vitro functional assays used to characterize 5-HT2C receptor agonists.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of the Gq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Principle: Agonist binding to the 5-HT2C receptor activates the Gq/11 pathway, leading to the production of IP3, which is rapidly metabolized to IP1. The assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect IP1 accumulation.
-
Protocol Outline:
-
Cell Seeding: Plate the cells in a 384-well white plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, comparator agonists, and 5-HT in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Stimulation: Add the compound solutions to the cells and incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Detection: Add HTRF detection reagents (IP1-d2 conjugate and anti-IP1-cryptate antibody) and incubate at room temperature.
-
Data Acquisition: Read the plate using an HTRF-compatible reader and calculate the ratio of fluorescence at 665 nm and 620 nm.
-
Analysis: Plot the HTRF ratio against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated 5-HT2C receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Line: U2OS or HEK293 cells engineered to co-express the 5-HT2C receptor fused to a ProLink™ tag (PK) and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.
-
Principle: Agonist-induced receptor activation causes the recruitment of β-arrestin-EA to the receptor-PK, leading to the complementation of the enzyme fragments and the generation of a chemiluminescent signal upon substrate addition.
-
Protocol Outline:
-
Cell Seeding: Plate the PathHunter® β-arrestin cells in a 384-well white plate and incubate.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the detection reagent containing the chemiluminescent substrate.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data and plot the luminescence signal against the log of the agonist concentration to determine EC50 and Emax values.
-
Radioligand Binding Assay
This assay determines the affinity (Ki) of a compound for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.
-
Preparation: Membranes from cells expressing the human 5-HT2C receptor.
-
Radioligand: A high-affinity 5-HT2C receptor radioligand such as [³H]-mesulergine or [¹²⁵I]-DOI.
-
Protocol Outline:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
The compiled data and supporting methodologies provide a robust framework for validating the superagonist activity of this compound at the 5-HT2C receptor. Its high efficacy, exceeding that of the endogenous ligand serotonin, distinguishes it from other 5-HT2C agonists like Lorcaserin (full agonist) and WAY-163909 (partial agonist). Furthermore, its exceptional selectivity against the 5-HT2A and 5-HT2B receptor subtypes suggests a favorable safety profile, mitigating the risks of off-target effects associated with less selective serotonergic agents. This pharmacological profile underpins its ongoing clinical development for the treatment of severe seizure disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating bexicaserin in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 3. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of Bexicaserin in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
(S)-Bexicaserin: A Comparative Analysis of its Cross-reactivity with other CNS Receptors
(S)-Bexicaserin (LP352) is a novel, orally administered, selective agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor currently under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[1][2] Its therapeutic potential is attributed to the modulation of GABAergic neurotransmission, which helps to suppress central hyperexcitability.[3] A key aspect of its pharmacological profile is its high selectivity for the 5-HT2C receptor, with minimal interaction with other central nervous system (CNS) receptors. This guide provides a comparative analysis of the cross-reactivity of this compound, presenting available experimental data and methodologies for researchers, scientists, and drug development professionals.
High Selectivity for the 5-HT2C Receptor
This compound demonstrates a strong binding affinity for the human 5-HT2C receptor, with a reported inhibition constant (Ki) of 44 nM.[4] Extensive in vitro studies have been conducted to evaluate its cross-reactivity with a wide range of other CNS receptors. In a comprehensive screening panel of 176 molecular targets, including various G-protein coupled receptors (GPCRs), transporters, ion channels, and enzymes, this compound, at a concentration of 10 µM, did not exhibit significant binding or inhibitory activity (defined as ≥50% inhibition).[4]
Of particular importance is its selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes. Non-selective activation of these receptors has been associated with undesirable side effects, such as hallucinations (5-HT2A) and cardiovascular issues (5-HT2B). This compound has been shown to have a greater than 227-fold selectivity for the 5-HT2C receptor over both the 5-HT2A and 5-HT2B receptors. This high degree of selectivity is a critical feature, potentially minimizing the risk of off-target effects.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinity of this compound for the 5-HT2C receptor in comparison to its affinity for the 5-HT2A and 5-HT2B receptors. The Ki values for the 5-HT2A and 5-HT2B receptors are estimated based on the reported selectivity ratio.
| Receptor Subtype | This compound Ki (nM) | Fold Selectivity vs. 5-HT2C |
| 5-HT2C | 44 | 1x |
| 5-HT2A | >10,000 | >227x |
| 5-HT2B | >10,000 | >227x |
*Ki values for 5-HT2A and 5-HT2B are calculated based on the reported >227-fold selectivity and the Ki of 44 nM for the 5-HT2C receptor (44 nM * 227 ≈ 10,000 nM).
Experimental Protocols
The determination of the binding affinity and functional activity of this compound at various CNS receptors involves standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. This is typically achieved through competition assays where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant 5-HT2C, 5-HT2A, or 5-HT2B receptors.
-
Radioligands:
-
For 5-HT2C: [³H]-Mesulergine or another suitable radioligand.
-
For 5-HT2A: [³H]-Ketanserin or another suitable radioligand.
-
For 5-HT2B: [³H]-LSD or another suitable radioligand.
-
-
This compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 10 µM serotonin).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a high concentration of a non-labeled ligand is added.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Mobilization)
As the 5-HT2C receptor is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium levels. A calcium mobilization assay is a common functional assay to determine the agonist or antagonist properties of a compound.
Objective: To determine if this compound acts as an agonist at the 5-HT2C receptor and to quantify its potency (EC50).
Materials:
-
A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound at various concentrations.
-
A known 5-HT2C agonist as a positive control (e.g., serotonin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The maximum fluorescence signal at each concentration of this compound is used to generate a dose-response curve. The concentration of this compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow for Receptor Cross-reactivity Assessment
Caption: Experimental workflow for assessing receptor binding affinity and functional activity.
5-HT2C Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Gq-coupled 5-HT2C receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Seizure Reduction Seen with 5-HT2C Receptor Superagonist Treatment in Those with DEEs - - Practical Neurology [practicalneurology.com]
- 4. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
A Head-to-Head Comparison of (S)-Bexicaserin and Other 5-HT2C Agonists for Seizure Disorders
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and pharmacological profiles of (S)-Bexicaserin and other prominent 5-hydroxytryptamine 2C (5-HT2C) receptor agonists, with a focus on their potential in treating developmental and epileptic encephalopathies (DEEs).
This guide provides a comprehensive comparison of this compound with other 5-HT2C agonists, primarily Lorcaserin, based on available preclinical and clinical data. While direct head-to-head studies are limited, this document synthesizes existing research to offer a comparative overview of their performance, supported by experimental data.
Introduction to 5-HT2C Agonists in Epilepsy
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of various neurological disorders, including epilepsy. Activation of 5-HT2C receptors is thought to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability and reducing seizure activity.[1][2] Several 5-HT2C agonists have been investigated for their anticonvulsant properties, with this compound being a notable new-generation compound specifically designed for high selectivity.[3][4] This guide focuses on comparing this compound with other 5-HT2C agonists, particularly the well-characterized compound Lorcaserin.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and Lorcaserin. It is crucial to note that these data are compiled from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT2A | Selectivity vs. 5-HT2B | Source |
| This compound | 5-HT2C | 44 | >227-fold | >227-fold | [4] |
| Lorcaserin | 5-HT2C | Data not available in a directly comparable format | ~19-fold (functional selectivity) | ~100-fold (functional selectivity) |
Note: Lorcaserin's selectivity is presented as functional selectivity from inositol phosphate accumulation assays, which may not be directly comparable to the binding affinity (Ki) data for this compound.
Table 2: Preclinical Efficacy in Seizure Models
| Compound | Seizure Model | Species | Key Findings | Source |
| This compound | Audiogenic seizures, GAERS absence epilepsy model | Preclinical models | Significantly reduced seizures and respiratory arrest in a SUDEP model; showed impact on absence seizures. | |
| This compound | Zebrafish (scn1lab-/- and chemically induced seizure models), Mouse (PTZ and IHK models) | Zebrafish, Mouse | Demonstrated broad antiepileptic activity. | |
| Lorcaserin | Audiogenic seizures (Fmr1 knockout mice) | Mouse | Attenuated audiogenic seizure prevalence and lethality, though not statistically significant in this particular study. | |
| Lorcaserin | Zebrafish (scn1Lab mutant) | Zebrafish | Reduced the frequency of electrographic seizure events. | |
| Lorcaserin | Various acute seizure models (MES, PTZ, etc.) | Rat, Mouse | Ineffective in preventing or attenuating seizures in several acute models. |
Table 3: Clinical Efficacy in Developmental and Epileptic Encephalopathies (DEEs)
| Compound | Clinical Trial | Patient Population | Key Efficacy Endpoint | Result | Source |
| This compound | PACIFIC Phase 1b/2a (Open-Label Extension) | DEEs (Dravet syndrome, Lennox-Gastaut syndrome, and others) | Median reduction in countable motor seizure frequency | 59.3% reduction over 12 months. | |
| Lorcaserin | MOMENTUM 1 (Phase 3) | Dravet Syndrome | Percent change in frequency of convulsive seizures | Study designed to evaluate efficacy. | |
| Lorcaserin | Retrospective study | Dravet Syndrome | Reduction in seizure frequency | Up to 43% reduction in seizures. |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT2C receptor and its selectivity over other serotonin receptor subtypes (e.g., 5-HT2A and 5-HT2B).
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptors.
-
Competition Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [³H]-mesulergine or [¹²⁵I]-DOI) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or other agonists).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Seizure Models
Objective: To evaluate the anticonvulsant efficacy of 5-HT2C agonists in animal models of epilepsy.
1. Audiogenic Seizure Model (e.g., in Fmr1 Knockout Mice):
-
Animals: A genetic mouse model of a neurodevelopmental disorder that presents with a seizure phenotype (e.g., Fmr1 knockout mice).
-
Procedure:
-
The test compound (this compound or other agonists) or vehicle is administered to the animals at various doses.
-
After a specific pretreatment time, the animals are exposed to a high-intensity auditory stimulus (e.g., a loud bell or siren) for a defined duration.
-
Seizure behaviors, including wild running, clonic seizures, tonic seizures, and lethality, are observed and scored.
-
The efficacy of the compound is determined by its ability to reduce the incidence and severity of seizures compared to the vehicle-treated group.
-
2. Chemoconvulsant-Induced Seizure Models (e.g., Pentylenetetrazol - PTZ):
-
Animals: Typically mice or rats.
-
Procedure:
-
The test compound or vehicle is administered.
-
After the appropriate pretreatment time, a sub-convulsive or convulsive dose of a chemoconvulsant agent like PTZ is administered (e.g., via intravenous infusion or intraperitoneal injection).
-
The latency to the first seizure, the severity of seizures, and the percentage of animals exhibiting seizures are recorded.
-
An effective anticonvulsant will increase the latency to seizures and/or reduce their severity and incidence.
-
Mandatory Visualizations
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Preclinical Seizure Model Workflow.
Discussion and Conclusion
The available data suggest that this compound is a highly selective 5-HT2C receptor superagonist with promising anticonvulsant activity in both preclinical models and clinical trials for DEEs. Its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is a key differentiating feature, potentially minimizing the risk of off-target effects such as hallucinogenic activity (associated with 5-HT2A) and cardiac valvulopathy (associated with 5-HT2B).
Lorcaserin has also demonstrated anticonvulsant effects in some preclinical models and has been investigated for the treatment of Dravet syndrome. However, its selectivity profile appears to be less pronounced than that of this compound, and its efficacy in some acute seizure models has been questioned.
The clinical data from the PACIFIC study and its open-label extension provide strong evidence for the efficacy and tolerability of this compound in a heterogeneous population of patients with DEEs, showing a significant and sustained reduction in seizure frequency. While clinical data for Lorcaserin in epilepsy is also emerging, the data for this compound appears more robust at this stage for this specific indication.
References
- 1. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating bexicaserin for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Searching-for-Safer-and-More-Effective-Medications-in-the-Management-of-Seizure-Disorders--A---5-HT2C-Superagonist [aesnet.org]
- 4. bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
A Comparative Analysis of the Receptor Binding Profiles of (S)-Bexicaserin and its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the enantiomers of Bexicaserin, a novel, selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the stereoselective interactions of Bexicaserin with key serotonin receptor subtypes. This guide includes quantitative binding affinity data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Receptor Binding Affinity: A Comparative Overview
(S)-Bexicaserin, also known as LP352, demonstrates high affinity and selectivity for the 5-HT2C receptor. The following table summarizes the in vitro binding affinities (Ki) of the (+) and (-) enantiomers of a close structural analog of Bexicaserin for human 5-HT2C, 5-HT2A, and 5-HT2B receptors. This data highlights the significant stereoselectivity of this chemical scaffold.
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
| (+)-Enantiomer this compound Analog | 44 | >10,000 | >10,000 |
| (-)-Enantiomer | >10,000 | >10,000 | >10,000 |
Data sourced from a study on the discovery of Bexicaserin, which identified the (+)-enantiomer as the active form.
Comparison with Alternative 5-HT2C Receptor Agonists
To provide a broader context, the receptor binding profile of this compound is compared with other notable 5-HT2C receptor agonists, Fenfluramine and Lorcaserin. This comparison underscores the superior selectivity of Bexicaserin.
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
| This compound | 44 [1] | >10,000 | >10,000 |
| Fenfluramine | Weak affinity | Weak affinity | Weak affinity |
| Lorcaserin | 15 | 270 (18-fold selective) | 1560 (104-fold selective) |
Note: Fenfluramine's primary mechanism is serotonin release, and it has weaker direct agonist activity at 5-HT2 receptors. Lorcaserin, while selective, does exhibit some affinity for 5-HT2A and 5-HT2B receptors at higher concentrations.
Experimental Protocols
The following section details the methodologies employed to determine the receptor binding affinities presented in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Materials:
-
Cell membranes expressing the recombinant human 5-HT2C, 5-HT2A, or 5-HT2B receptor.
-
Radioligands: [³H]-Mesulergine (for 5-HT2C), [³H]-Ketanserin (for 5-HT2A), and [³H]-LSD (for 5-HT2B).
-
Test compounds: (+)- and (-)-enantiomers of the Bexicaserin analog.
-
Non-specific binding control: Mianserin or another appropriate antagonist.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
5-HT2C Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT2C receptor.
Caption: Canonical Gq/11 signaling cascade of the 5-HT2C receptor.
Radioligand Binding Assay Workflow
This diagram outlines the key steps involved in the radioligand binding assay used to determine receptor affinity.
Caption: Step-by-step workflow of a competitive radioligand binding assay.
References
(S)-Bexicaserin in Developmental and Epileptic Encephalopathies: A Comparative Analysis of Placebo-Controlled Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the placebo-controlled trial results of (S)-Bexicaserin for the treatment of Developmental and Epileptic Encephalopathies (DEEs) against other approved therapeutic alternatives. The information is presented to facilitate an objective evaluation of the relative performance, safety, and methodologies of these treatments.
Executive Summary
Developmental and Epileptic Encephalopathies (DEEs) represent a group of severe, rare epilepsy syndromes characterized by refractory seizures and significant developmental impairment. The therapeutic landscape for DEEs is continually evolving, with a pressing need for effective and well-tolerated treatment options. This compound, a selective serotonin 2C (5-HT2C) receptor superagonist, has emerged as a promising candidate. This guide synthesizes the available clinical trial data for this compound and compares it with established treatments, including fenfluramine, cannabidiol, stiripentol, rufinamide, and ganaxolone, to provide a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize the primary efficacy and common adverse events data from placebo-controlled trials of this compound and its alternatives in various DEE populations.
Table 1: Efficacy of this compound and Alternatives in Placebo-Controlled Trials
| Drug | DEE Subtype(s) Studied | Primary Efficacy Endpoint | Median Seizure Reduction (Drug) | Median Seizure Reduction (Placebo) |
| This compound | Mixed DEEs (including Dravet Syndrome and Lennox-Gastaut Syndrome) | Change in countable motor seizure frequency | 53.3%[1][2] | 20.8%[1][2] |
| Fenfluramine | Dravet Syndrome | Change in convulsive seizure frequency | 64.8% - 72.9%[3] | 6.3% - 7.6% |
| Cannabidiol | Lennox-Gastaut Syndrome | Change in drop seizure frequency | 37% - 44% | 17% - 22% |
| Stiripentol | Dravet Syndrome | ≥50% reduction in generalized tonic-clonic seizures | 72% of patients | 7% of patients |
| Rufinamide | Lennox-Gastaut Syndrome | Change in tonic-atonic seizure frequency | 24.2% - 42.5% | 3.3% - 16.7% |
| Ganaxolone | CDKL5 Deficiency Disorder | Change in major motor seizure frequency | 30.7% - 32.2% | 4.0% - 6.9% |
Table 2: Common Treatment-Emergent Adverse Events (>10% incidence and more frequent than placebo)
| Drug | Common Adverse Events |
| This compound | Somnolence, decreased appetite, constipation, diarrhea, lethargy |
| Fenfluramine | Decreased appetite, somnolence, pyrexia, decreased blood glucose |
| Cannabidiol | Somnolence, decreased appetite, diarrhea, pyrexia, vomiting |
| Stiripentol | Somnolence, anorexia, weight decrease |
| Rufinamide | Somnolence, vomiting, decreased appetite |
| Ganaxolone | Somnolence, pyrexia, upper respiratory tract infections |
Experimental Protocols
This section details the methodologies of the key clinical trials cited in this guide.
This compound: The PACIFIC Study
-
Trial Design: A Phase 1b/2a, double-blind, placebo-controlled, randomized clinical trial.
-
Participant Population: 52 participants aged 12 to 65 years with a diagnosis of a DEE (including Dravet Syndrome, Lennox-Gastaut Syndrome, and other DEEs) and experiencing at least four countable motor seizures per 28 days.
-
Intervention: Participants were randomized (4:1) to receive this compound or placebo as an adjunct to their current anti-seizure medication regimen. Dosing was initiated with a 15-day titration period to a maximum tolerated dose (up to 12 mg three times daily), followed by a 60-day maintenance period.
-
Primary Endpoints: The primary endpoints were safety, tolerability, and the percent change in the frequency of countable motor seizures from baseline.
Fenfluramine in Dravet Syndrome
-
Trial Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 clinical trial.
-
Participant Population: Patients aged 2 to 18 years with a diagnosis of Dravet Syndrome and poorly controlled convulsive seizures (≥6 during a 6-week baseline), and not receiving stiripentol.
-
Intervention: Patients were randomized (1:1:1) to receive one of two doses of fenfluramine (0.2 mg/kg/day or 0.7 mg/kg/day) or placebo, administered orally in two divided doses. The treatment period consisted of a 2-week titration phase followed by a 12-week maintenance phase.
-
Primary Endpoint: The primary efficacy endpoint was the change in mean monthly convulsive seizure frequency compared to baseline.
Cannabidiol in Lennox-Gastaut Syndrome (GWPCARE4)
-
Trial Design: A randomized, double-blind, placebo-controlled phase 3 trial.
-
Participant Population: Patients aged 2 to 55 years with a clinical diagnosis of Lennox-Gastaut Syndrome, experiencing at least two drop seizures per week, and having failed at least two prior anti-epileptic drugs.
-
Intervention: Patients were randomized to receive cannabidiol oral solution (20 mg/kg/day) or a matching placebo for 14 weeks, which included a 2-week titration period and a 12-week maintenance period.
-
Primary Endpoint: The primary endpoint was the percentage change from baseline in the frequency of drop seizures.
Stiripentol in Dravet Syndrome (STICLO)
-
Trial Design: Two multicenter, randomized, double-blind, placebo-controlled studies (STICLO-France and STICLO-Italy).
-
Participant Population: Patients aged 3 to 18 years with a diagnosis of Dravet syndrome and at least four generalized clonic or tonic-clonic seizures per month while receiving valproate and clobazam.
-
Intervention: Patients were randomized to receive stiripentol (50 mg/kg/day) or placebo as an add-on therapy to their existing regimen of valproate and clobazam for a two-month double-blind period.
-
Primary Endpoint: The primary efficacy endpoint was the responder rate, defined as the percentage of patients with a ≥50% decrease in the frequency of generalized clonic or tonic-clonic seizures.
Rufinamide in Lennox-Gastaut Syndrome
-
Trial Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population: Patients aged 4 to 30 years with a diagnosis of Lennox-Gastaut Syndrome, a history of multiple seizure types including tonic-atonic seizures, and at least 90 seizures in the month prior to baseline.
-
Intervention: Following a 28-day baseline period, patients were randomized to receive rufinamide or placebo. The rufinamide dose was titrated over 14 days to a target of approximately 45 mg/kg/day, followed by a 70-day maintenance period.
-
Primary Endpoints: The co-primary efficacy endpoints were the percent change in total seizure frequency and the percent change in tonic-atonic seizure frequency per 28 days.
Ganaxolone in CDKL5 Deficiency Disorder (Marigold Study)
-
Trial Design: A global, double-blind, placebo-controlled, Phase 3 trial.
-
Participant Population: Patients aged 2 to 21 years with a confirmed disease-related CDKL5 gene variant and at least 16 major motor seizures per 28 days.
-
Intervention: Following a 6-week baseline period, participants were randomized to receive oral ganaxolone (up to 1,800 mg/day) or placebo for 17 weeks, in addition to their existing anti-seizure treatment.
-
Primary Endpoint: The primary efficacy endpoint was the percentage change in 28-day frequency of major motor seizures.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound and its alternatives, as well as a generalized workflow for placebo-controlled clinical trials in DEEs.
Caption: this compound's proposed mechanism of action.
Caption: Overview of the primary mechanisms of action for alternative DEE treatments.
References
(S)-Bexicaserin: A Comparative Analysis in the Treatment of Developmental and Epileptic Encephalopathies
A deep dive into the post-hoc analysis of (S)-Bexicaserin clinical trial data reveals a promising new therapeutic avenue for patients with developmental and epileptic encephalopathies (DEEs), a group of severe, drug-resistant seizure disorders. This guide provides a comprehensive comparison of this compound with other approved treatments, supported by clinical trial data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals.
This compound, a selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist, has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome (DS), Lennox-Gastaut syndrome (LGS), and other DEEs in the Phase 1b/2a PACIFIC clinical trial and its open-label extension (OLE).[1][2][3] This orally administered medication is designed to modulate GABAergic neurotransmission, thereby suppressing the central hyperexcitability that characterizes these severe epileptic conditions.[4][5]
Performance Comparison with Alternative Therapies
The treatment landscape for Dravet syndrome and Lennox-Gastaut syndrome has evolved significantly with the approval of several targeted therapies. This section provides a comparative overview of the clinical trial data for this compound and its main alternatives: Fenfluramine, Cannabidiol, and Stiripentol.
| Treatment | Indication(s) | Key Efficacy Endpoint | Seizure Reduction vs. Placebo | Responder Rate (≥50% seizure reduction) | Reference |
| This compound | Dravet Syndrome, Lennox-Gastaut Syndrome, other DEEs | Median reduction in countable motor seizures | 53.3% vs. 20.8% in the PACIFIC trial | 60.0% vs. 33.3% in the PACIFIC trial | |
| Median reduction in countable motor seizures (OLE) | 59.3% overall reduction in the 12-month OLE | 55.6% of placebo-to-bexicaserin crossover patients in the OLE | |||
| Fenfluramine (Fintepla®) | Dravet Syndrome, Lennox-Gastaut Syndrome | Median percentage reduction in convulsive seizure frequency (Dravet) | ~65-70% reduction | 70% | |
| Median percentage reduction in drop seizure frequency (LGS) | 19.9 percentage point greater reduction than placebo (0.7 mg/kg/d dose) | Not explicitly stated | |||
| Cannabidiol (Epidiolex®) | Dravet Syndrome, Lennox-Gastaut Syndrome | Median percent reduction in convulsive seizure frequency (Dravet) | ~39% reduction | 40-44% | |
| Median percent reduction in drop seizure frequency (LGS) | 21.8 percentage point greater reduction than placebo | Not explicitly stated | |||
| Stiripentol (Diacomit®) | Dravet Syndrome | Reduction in generalized tonic-clonic seizure frequency | Significantly greater than placebo | 71% vs. 5% (Study 1) |
Adverse Event Profile Comparison
| Treatment | Common Adverse Events (>10%) | Serious Adverse Events | Reference |
| This compound | Drowsiness, decreased appetite, constipation, diarrhea, lethargy, upper respiratory tract infections, pyrexia, gait disturbance. | Seizures, COVID-19, pneumonia. | |
| Fenfluramine (Fintepla®) | Decreased appetite, somnolence, sedation, lethargy, diarrhea, constipation, abnormal echocardiogram, fatigue, ataxia. | Valvular heart disease and pulmonary arterial hypertension (monitored via REMS program). | |
| Cannabidiol (Epidiolex®) | Somnolence, decreased appetite, diarrhea, transaminase elevations, fatigue, malaise, asthenia, rash, insomnia, and infections. | Elevated transaminases, somnolence, sedation. | |
| Stiripentol (Diacomit®) | Somnolence, decreased appetite, agitation, ataxia, weight decreased, hypotonia, nausea, tremor, dysarthria, insomnia. | Not specified in provided results. |
Experimental Protocols
This compound: The PACIFIC Trial
The PACIFIC trial was a Phase 1b/2a, randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, efficacy, and pharmacokinetics of this compound in patients with DEEs.
-
Patient Population: 52 participants aged 12 to 65 years with a diagnosis of Dravet syndrome, Lennox-Gastaut syndrome, or other DEEs, experiencing at least four countable motor seizures per month while on a stable regimen of 1 to 4 antiseizure medications.
-
Study Design: Participants were randomized in a 4:1 ratio to receive either this compound or a placebo. The trial consisted of a 5-week screening and baseline period, followed by a 15-day dose titration period, a 60-day maintenance period on the highest tolerated dose, and a subsequent taper period.
-
Dosage: Participants were titrated to a maximum tolerated dose of 6 mg, 9 mg, or 12 mg three times daily.
-
Primary Outcome Measures: The primary endpoints were safety and tolerability.
-
Secondary Outcome Measures: Efficacy was assessed by the change in the frequency of countable motor seizures.
Following the main trial, eligible participants could enroll in a 52-week open-label extension (OLE) study to evaluate the long-term safety and efficacy of this compound.
Visualizing the Science
To better understand the mechanisms and processes involved, the following diagrams illustrate the signaling pathway of this compound and the workflow of the PACIFIC clinical trial.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating bexicaserin in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 3. neurology.org [neurology.org]
- 4. Evaluating bexicaserin for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
Unraveling the Safety Profiles of 5-HT2C Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The serotonin 2C (5-HT2C) receptor has emerged as a promising therapeutic target for a range of conditions, including obesity, schizophrenia, and substance use disorders. Agonists of this receptor have demonstrated efficacy in preclinical and clinical studies; however, their safety profiles remain a critical consideration in drug development. This guide provides an objective comparison of the safety profiles of several prominent 5-HT2C receptor agonists, supported by available experimental data, to aid researchers in their evaluation of these compounds.
Comparative Safety and Tolerability of 5-HT2C Receptor Agonists
The development of selective 5-HT2C receptor agonists has been challenging due to the high homology with other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B.[1][2] Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[1][2][3] Therefore, selectivity is a key determinant of the safety of these compounds. This section summarizes the available safety data for several key 5-HT2C receptor agonists.
| Agonist | Development Status | Most Common Adverse Events | Serious Adverse Events and Concerns | Key Findings from Studies |
| Lorcaserin | Withdrawn from market | Headache, dizziness, nausea, fatigue, dry mouth, constipation. | Increased risk of cancer (pancreatic, colorectal, and lung). | A safety clinical trial revealed an increased occurrence of cancer, leading to its voluntary withdrawal from the U.S. market in 2020. |
| Vabicaserin | Clinical trials (discontinued for schizophrenia) | Well-tolerated in clinical trials. | No major safety concerns reported in a 6-week trial for schizophrenia. | Did not cause weight gain, unlike the comparator olanzapine. A study in Japanese patients also aimed to evaluate its safety and tolerability. |
| WAY-163909 | Preclinical | Not extensively studied in humans. | Preclinical studies have not highlighted major safety concerns, but comprehensive safety data is limited. | In preclinical models, it has shown antipsychotic-like efficacy without inducing catalepsy, a side effect associated with some antipsychotics. |
| Ro60-0175 | Preclinical | Not studied in humans. | Potent agonist at 5-HT2B receptors, raising theoretical concerns for cardiac valvulopathy with chronic use. | In rodent studies, it has shown antidepressant and anxiolytic-like effects. |
| CP-809101 | Preclinical | Not studied in humans. | Associated with genotoxicity in preclinical studies, limiting its development. | Preclinical studies showed a better tolerability profile compared to lorcaserin in a rodent model of nausea, which was attributed to limited CNS exposure at higher doses. |
Key Signaling Pathways
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). However, recent research has revealed that the 5-HT2C receptor can also couple to other G proteins, including Gi/o/z and G12/13, and can signal through β-arrestin pathways, leading to the activation of downstream effectors like extracellular signal-regulated kinases (ERK) 1/2. This phenomenon, known as biased agonism, where a ligand preferentially activates one signaling pathway over another, has significant implications for drug design and safety.
Experimental Protocols
Accurate assessment of the safety and efficacy of 5-HT2C receptor agonists relies on robust and well-defined experimental protocols. Below are methodologies for key in vitro assays used to characterize these compounds.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: A radiolabeled ligand with high affinity for the 5-HT2C receptor, such as [3H]-mesulergine, is used.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., mianserin).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by detecting changes in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.
References
Safety Operating Guide
Navigating the Disposal of (S)-Bexicaserin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (S)-Bexicaserin, a selective serotonin 5-HT2C receptor agonist under investigation for epilepsy treatment, adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance.[1][2][3] While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible waste management practices are essential.[4]
Core Principles of this compound Disposal
The primary guideline for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to conduct all disposal activities in accordance with prevailing country, federal, state, and local regulations.[4] This underscores the importance of consulting with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable legal requirements.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, it is crucial to be outfitted in appropriate personal protective equipment. This includes, but is not limited to, safety glasses, gloves, and a lab coat.
2. Handling Spills: In the event of a spill, prompt and safe cleanup is necessary.
-
For liquid solutions of this compound, absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Once the spill has been absorbed, decontaminate the affected surfaces and any equipment used by scrubbing with alcohol.
-
All contaminated materials, including the absorbent material, must be collected and disposed of as chemical waste, following the guidelines in the subsequent steps.
3. Preparing for Disposal:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, properly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Avoid mixing with other incompatible chemical waste streams. The SDS for this compound notes incompatibilities with strong acids/alkalis and strong oxidizing/reducing agents.
-
Contaminated Labware: Any labware, such as vials, pipette tips, and gloves, that has come into contact with this compound should be considered chemical waste and disposed of accordingly.
4. Final Disposal: The collected waste containing this compound must be disposed of through a licensed chemical waste disposal company. Your institution's EHS department will have established procedures and designated vendors for this purpose. Do not dispose of this compound or its containers in standard trash or down the drain.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C15H19F2N3O | |
| Molecular Weight | 295.33 g/mol | |
| CAS Number | 2035818-21-2 | |
| GHS Hazard Classification | Not a hazardous substance or mixture |
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling (S)-Bexicaserin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Bexicaserin. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. Although the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to handle all research chemicals with a high degree of caution.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles with Side-Shields | Should provide a complete seal around the eyes to protect against splashes.[1][2] |
| Hand Protection | Protective Gloves | Double gloving with nitrile gloves is recommended. The outer glove should be changed immediately if contaminated.[2] |
| Body Protection | Impervious Clothing/Disposable Coveralls | A dedicated lab coat should be worn over personal clothing. For operations with a higher risk of contamination, disposable coveralls made of materials like Tyvek are recommended to protect against chemical splashes and dust.[1] |
| Respiratory Protection | Suitable Respirator | For low-risk activities involving small quantities in a well-ventilated area, a disposable respirator (e.g., N95) may be sufficient. For operations with a high risk of aerosol or dust generation, such as weighing or preparing solutions, a powered air-purifying respirator (PAPR) is recommended. A proper fit test is essential for reusable half or full-facepiece respirators. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound. The following step-by-step plan outlines the key phases of handling, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood.
-
Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.
-
Decontamination: Have a validated cleaning agent available for decontamination of surfaces and equipment.
-
Spill Kit: A spill kit appropriate for chemical hazards should be available and personnel trained in its use.
2. Handling Procedures:
-
Donning PPE: Before handling the compound, put on all required PPE in the correct order.
-
Weighing and Transfer: Conduct weighing and transfer operations carefully to minimize dust and aerosol formation. Keep containers covered as much as possible.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate personnel to a safe area.
-
Use a spill kit to clean the affected area, working from the outside in.
-
Absorb solutions with a liquid-binding material like diatomite.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
4. Decontamination and Doffing PPE:
-
Thoroughly decontaminate all work surfaces and equipment after handling is complete.
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.
-
Contaminated Materials: All contaminated materials, including gloves, coveralls, shoe covers, and spill cleanup materials, should be disposed of as hazardous waste.
-
Containers: Empty containers should be disposed of according to local regulations.
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.
Caption: Workflow for PPE selection and handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
